Product packaging for 5-Bromo-8-methoxy-2-methylquinoline(Cat. No.:CAS No. 103862-55-1)

5-Bromo-8-methoxy-2-methylquinoline

Cat. No.: B175217
CAS No.: 103862-55-1
M. Wt: 252.11 g/mol
InChI Key: MCBRCJBMVOOJFX-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1) is a versatile brominated and methoxy-substituted quinoline derivative of significant interest in advanced chemical research and development. With the molecular formula C 11 H 10 BrNO and a molecular weight of 252.11 g/mol, this compound serves as a critical synthetic intermediate and building block in various scientific fields . In medicinal chemistry, the quinoline scaffold is a privileged structure, and this specific derivative is a key precursor for the synthesis of more complex molecules. It can be utilized to develop compounds for biological evaluation, such as 8-hydroxyquinoline derivatives that have been investigated for antiviral properties and other therapeutic applications . The presence of both a bromo and methoxy group on the quinoline ring system offers distinct sites for further functionalization via cross-coupling reactions and other transformations, enabling the exploration of structure-activity relationships . Beyond pharmaceutical research, this compound is valuable in materials science and coordination chemistry. Methylquinolines are known to form complexes with various metals; for instance, tris(2-methylquinolin-8-olato)iron(III) features mer configuration of donor atoms, demonstrating the utility of such ligands in creating coordination compounds with specific geometries and properties . The bromine atom allows for further structural elaboration, making it a versatile starting point for creating novel functional materials. Physical-Chemical Properties: • CAS Registry Number: 103862-55-1 • Molecular Formula: C 11 H 10 BrNO • Molecular Weight: 252.11 g/mol • Density: 1.455 g/cm³ • Melting Point: 114 °C • Boiling Point: 341 °C • Flash Point: 160 °C Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Please handle with appropriate precautions and refer to the Material Safety Data Sheet (MSDS) before use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO B175217 5-Bromo-8-methoxy-2-methylquinoline CAS No. 103862-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-8-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBRCJBMVOOJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405811
Record name 5-bromo-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103862-55-1
Record name 5-bromo-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 103862-55-1

This technical guide provides a comprehensive overview of 5-Bromo-8-methoxy-2-methylquinoline, a heterocyclic building block with significant potential in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and its role as a versatile intermediate in the creation of biologically active molecules.

Core Compound Data

This compound is a substituted quinoline derivative. The strategic placement of the bromo, methoxy, and methyl groups on the quinoline scaffold makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of oncology and infectious diseases.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 103862-55-1[3]
Molecular Formula C₁₁H₁₀BrNO[3]
Molecular Weight 252.11 g/mol [3]
Melting Point 114 °C[1]
Boiling Point 341 °C[1]
Purity ≥98% (typical)[3]
Appearance Not specified (often a solid)
Storage Room temperature, dry[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for quinoline ring formation, followed by functional group manipulation. The Doebner-von Miller reaction, a classic method for quinoline synthesis, provides a viable route.[4][5] This would be followed by a bromination step.

Proposed Synthesis Workflow

A potential synthetic route to this compound is outlined below. This workflow is based on established quinoline synthesis methodologies.

G cluster_synthesis Synthesis of this compound 2-Methoxy-4-bromoaniline 2-Methoxy-4-bromoaniline Doebner-von_Miller_Reaction Doebner-von_Miller_Reaction 2-Methoxy-4-bromoaniline->Doebner-von_Miller_Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Doebner-von_Miller_Reaction 8-Methoxy-2-methylquinoline 8-Methoxy-2-methylquinoline Doebner-von_Miller_Reaction->8-Methoxy-2-methylquinoline Bromination Bromination 8-Methoxy-2-methylquinoline->Bromination This compound This compound Bromination->this compound

A proposed synthetic workflow for this compound.
Experimental Protocol: Doebner-von Miller Synthesis of 8-Methoxy-2-methylquinoline

This protocol is a general representation of the Doebner-von Miller reaction adapted for the synthesis of the quinoline core.

Materials:

  • 2-Methoxyaniline

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Solvent (e.g., water or ethanol)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and stirrer, dissolve 2-methoxyaniline in the chosen solvent.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring.

  • Introduce the oxidizing agent to the reaction mixture.

  • Add crotonaldehyde dropwise to the mixture. The reaction is often exothermic and may require cooling.

  • After the addition is complete, heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 8-methoxy-2-methylquinoline.

Experimental Protocol: Bromination of 8-Methoxy-2-methylquinoline

This protocol describes the subsequent bromination to yield the final product.

Materials:

  • 8-Methoxy-2-methylquinoline

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., acetonitrile or chloroform)

Procedure:

  • Dissolve 8-methoxy-2-methylquinoline in the chosen solvent in a reaction flask.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of compounds with potential therapeutic applications, particularly as anticancer and antimalarial agents.[1][2] The bromo-substituent at the 5-position is particularly useful for introducing further molecular diversity through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The presence of the bromine atom allows for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. This enables the attachment of various aryl and heteroaryl groups, leading to a diverse library of novel compounds for biological screening.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Solvent system (e.g., dioxane/water or toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC).

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Role as a PI3K/Akt/mTOR Pathway Inhibitor Precursor

The quinoline scaffold is a known pharmacophore in the design of inhibitors for various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway.[6][7][8][9] This pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention. Derivatives of this compound can be synthesized to explore their potential as inhibitors of this critical cancer-related pathway.

G cluster_pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation Quinoline_Derivative Quinoline-based Inhibitor Quinoline_Derivative->PI3K inhibits

Quinoline derivatives as potential inhibitors of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[10] As a laboratory chemical, standard precautions such as wearing personal protective equipment (gloves, safety glasses) and working in a well-ventilated area are required.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in constructing complex molecular architectures, particularly through well-established synthetic transformations like the Suzuki-Miyaura coupling, makes it a compound of high interest for medicinal chemists and researchers in drug discovery. The potential for its derivatives to interact with key biological pathways, such as the PI3K/Akt/mTOR pathway, underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding for professionals working with this promising compound.

References

An In-Depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a concise overview of the fundamental physicochemical properties of 5-Bromo-8-methoxy-2-methylquinoline, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The core quantitative data for this compound has been compiled and is presented for easy reference.

PropertyValueSource
Molecular Weight 252.11 g/mol [1][2]
Molecular Formula C11H10BrNO[1][2]
CAS Number 103862-55-1[1][2]
Purity ≥98%[2]
Storage Room temperature[2]
Experimental Protocols
Biological Activity and Signaling Pathways

Information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound is not available in the public search results. This compound is categorized as a protein degrader building block, suggesting its potential utility in the development of PROTACs or other targeted protein degradation technologies; however, specific applications or elucidated pathways have not been documented in the provided search results.[2]

Visualizations

While specific experimental workflows for this compound are not detailed in the available literature, the following diagram illustrates a generic workflow for the characterization of a novel chemical compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_screening Biological Screening (Hypothetical) synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity_analysis Purity Analysis (e.g., HPLC) purification->purity_analysis cell_based_assays Cell-Based Assays purity_analysis->cell_based_assays target_engagement Target Engagement Assays cell_based_assays->target_engagement downstream_analysis Downstream Pathway Analysis target_engagement->downstream_analysis

Caption: Generic workflow for the synthesis and characterization of a chemical compound.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-8-methoxy-2-methylquinoline, a heterocyclic compound of interest in pharmaceutical research and medicinal chemistry. This document compiles available data on its fundamental physical characteristics and outlines relevant experimental protocols for their determination.

Core Physical Properties

This compound is a solid at room temperature. The core physical and chemical identifiers for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNO[1][2]
Molecular Weight 252.11 g/mol [1][2]
CAS Number 103862-55-1[1][2]
Melting Point 114 °C[1]
Boiling Point 341 °C[1]
Purity Typically ≥98%[2]
Appearance Solid
Storage Room temperature, dry[1]

Experimental Protocols

Synthesis of 5-Bromo-8-methoxyquinoline (Analogue)

A documented synthesis of the closely related compound, 5-bromo-8-methoxyquinoline, provides a procedural basis.[3]

Materials:

  • 8-methoxyquinoline

  • Bromine

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (AcOEt)

  • Hexane

Procedure:

  • A solution of bromine (1.1 equivalents) in CHCl₃ is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled CH₂Cl₂ over 10 minutes in the dark at ambient temperature.[3]

  • The reaction mixture is stirred for 2 days, with the progress monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the organic layer is washed three times with 5% NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[3]

  • The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield the final product.[3]

General Protocol for Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Materials:

  • Dry, finely powdered sample of the compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

General Protocol for Solubility Determination

The solubility of a compound in various solvents can be determined through systematic testing.

Materials:

  • Sample of the compound

  • A range of solvents (e.g., water, ethanol, acetone, chloroform, DMSO)

  • Test tubes

  • Vortex mixer or stirring rod

Procedure:

  • Place a small, pre-weighed amount of the compound (e.g., 10 mg) into a test tube.

  • Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

  • Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If solid remains, the compound is considered insoluble or partially soluble.

  • For quantitative analysis, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.

General Protocol for Acquiring NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of organic molecules.

Materials:

  • Sample of the compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the purified compound (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR and ¹³C NMR spectra using standard pulse sequences. The acquisition parameters, such as the number of scans and relaxation delay, may be adjusted to obtain a good signal-to-noise ratio.

  • Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.

Spectral Data (Reference from Analogue: 5-Bromo-8-methoxyquinoline)

  • ¹H NMR (400 MHz, CDCl₃) δ/ppm: 8.89-8.91 (dd, 1H, H-2, J₂₃= 4.0 Hz, J₂₄= 1.2 Hz), 8.43 (dd, 1H, H-4, J₄₃= 8.4 Hz, J₄₂= 1.6 Hz), 7.66 (d, 1H, H-6, J₆₇= 8.4 Hz), 7.49 (dd, 1H, H-3, J₃₂= 4.0 Hz, J₃₄= 8.4 Hz), 6.87 (d, 1H, H-7, J₇₆= 8.4 Hz), 4.04 (s, OCH₃).[3]

  • ¹³C NMR (100 MHz, CDCl₃) δ/ppm: 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃).[3]

  • IR (ν/cm⁻¹): 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300.[3]

Visualizations

The following diagrams illustrate generalized workflows relevant to the characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Physical Property Determination Reactants Reactants Reaction Reaction Reactants->Reaction Mixing & Heating Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Crystallization, Chromatography Pure Compound Pure Compound Purification->Pure Compound Melting Point Analysis Melting Point Analysis Pure Compound->Melting Point Analysis Solubility Testing Solubility Testing Pure Compound->Solubility Testing Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis NMR (1H, 13C) NMR (1H, 13C) Spectroscopic Analysis->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry

Caption: A generalized workflow for the synthesis and physical characterization of a chemical compound.

G Start Start Obtain Pure Sample Obtain Pure Sample Start->Obtain Pure Sample Prepare Sample Prepare Sample Obtain Pure Sample->Prepare Sample Set up Apparatus Set up Apparatus Prepare Sample->Set up Apparatus Measure Property Measure Property Set up Apparatus->Measure Property Record Data Record Data Measure Property->Record Data Analyze Results Analyze Results Record Data->Analyze Results End End Analyze Results->End

Caption: A logical flow diagram for a single physical property measurement experiment.

References

Navigating the Solubility Landscape of 5-Bromo-8-methoxy-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction: The Quinoline Scaffold in Research

Quinoline and its derivatives are fundamental heterocyclic aromatic compounds extensively utilized in medicinal chemistry and materials science.[1] The physicochemical properties of substituted quinolines, such as 5-Bromo-8-methoxy-2-methylquinoline, are of paramount importance for their application, with solubility being a critical determinant of bioavailability and formulation feasibility. This guide addresses the current knowledge gap regarding the solubility of this compound and provides the necessary tools for its experimental determination.

Qualitative Solubility Profile of Quinoline Derivatives

While specific data for this compound is sparse, the general solubility characteristics of the parent quinoline molecule and other derivatives offer valuable insights. Quinoline itself is characterized as being only slightly soluble in cold water but readily dissolves in hot water and a majority of organic solvents.[1] The solubility of substituted quinolines can be influenced by the nature and position of the substituent groups. For instance, some brominated quinoline derivatives have been noted to be marginally soluble in a mixture of methanol and acetone.[2] Ionic liquids based on quinoline have shown solubility in various alcohols like methanol, ethanol, and isopropanol, but are insoluble in less polar solvents such as ether.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. To facilitate future research and data consolidation, the following table structure is recommended for presenting experimentally determined solubility data.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method Used
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., Shake-Flask
e.g., Acetonitrilee.g., 25e.g., Shake-Flask
e.g., DMSOe.g., 25e.g., Shake-Flask
e.g., Water (pH 7.4)e.g., 37e.g., Shake-Flask

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound, two primary methods are recommended: the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[3]

Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[3]

  • After the incubation period, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method against a calibration curve.[4]

  • The experiment should be performed in triplicate to ensure accuracy.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds from a DMSO stock solution, which is relevant for many in vitro assays.[5][6]

Objective: To determine the concentration at which a compound precipitates when diluted from a concentrated DMSO stock into an aqueous buffer.

Materials:

  • This compound (dissolved in DMSO, e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microplates

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Liquid handling robotics (optional, for high-throughput)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the aqueous buffer to the wells.

  • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[6]

  • Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[7]

  • Measure the turbidity of the solutions in each well using a nephelometer. An increase in light scattering indicates precipitation.

  • Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-UV or LC-MS/MS.[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge sample shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC or LC-MS dilute->analyze end End analyze->end

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide equips researchers with the necessary background and methodologies to perform this critical analysis. The provided experimental protocols for thermodynamic and kinetic solubility, along with the structured format for data presentation, aim to standardize future investigations and facilitate a deeper understanding of the physicochemical properties of this and other vital quinoline derivatives. The application of these standardized methods will be instrumental in advancing the research and development of novel compounds for various scientific applications.

References

Technical Guide: Spectral Data of 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the spectral characteristics of 5-bromo-8-methoxy-2-methylquinoline. Despite a comprehensive search of available scientific literature, complete experimental spectral data (NMR, IR, MS) for this compound could not be located. However, this guide provides detailed spectral data for the closely related compound, 5-bromo-8-methoxyquinoline, to serve as a valuable reference. Furthermore, standardized experimental protocols for acquiring NMR, IR, and mass spectrometry data are presented to guide researchers in the characterization of this and similar quinoline derivatives.

Introduction

This compound is a substituted quinoline derivative. Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial and anticancer properties. The precise characterization of these molecules is crucial for drug discovery and development, with techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being fundamental to confirming their chemical structures.

This document aims to provide a comprehensive resource on the spectral data of this compound. Due to the current lack of published experimental data for this specific compound, we present the spectral data for the analogous compound, 5-bromo-8-methoxyquinoline, as a foundational reference.

Spectral Data

While specific experimental data for this compound is not available in the reviewed literature, the data for the structurally similar 5-bromo-8-methoxyquinoline is provided below for comparative purposes. The addition of a methyl group at the 2-position in the target compound would be expected to introduce a characteristic singlet in the upfield region of the 1H NMR spectrum (around 2.5-2.8 ppm) and corresponding signals in the 13C NMR spectrum.

NMR and IR Spectral Data for 5-Bromo-8-methoxyquinoline

The following tables summarize the reported NMR and IR spectral data for 5-bromo-8-methoxyquinoline[1].

Table 1: 1H NMR Spectral Data of 5-Bromo-8-methoxyquinoline [1]

Chemical Shift (δ/ppm)MultiplicityCoupling Constant (J/Hz)Assignment
8.89-8.91ddJ2,3= 4.0, J2,4= 1.2H-2
8.43ddJ4,3= 8.4, J4,2= 1.6H-4
7.66dJ6,7= 8.4H-6
7.49ddJ3,2= 4.0, J3,4= 8.4H-3
6.87dJ7,6= 8.4H-7
4.04s--OCH3

Table 2: 13C NMR Spectral Data of 5-Bromo-8-methoxyquinoline [1]

Chemical Shift (δ/ppm)Assignment
152.2C-8
149.7C-2
140.8C-8a
135.5C-4
130.0C-6
128.1C-4a
122.8C-3
111.8C-5
108.1C-7
56.2-OCH3

Table 3: IR Spectral Data of 5-Bromo-8-methoxyquinoline [1]

Wavenumber (ν/cm-1)Assignment
2915, 2848C-H stretching (aliphatic)
1600, 1588, 1500C=C and C=N stretching (aromatic)
1460C-H bending
1352, 1300C-O stretching (aryl ether)

Experimental Protocols

The following are general methodologies for the acquisition of spectral data for quinoline derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • 13C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

    • Process the data similarly to the 1H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Record the sample spectrum over a range of 4000-400 cm-1.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.

    • Typical mass range: m/z 50-500.

    • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Workflow Visualizations

The following diagrams illustrate the general workflows for the spectral analysis of a synthesized chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow from compound synthesis to structural confirmation.

Spectral_Data_Acquisition_Flow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Purified Compound NMR_Prep Sample Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep Sample Preparation (ATR or KBr) Sample->IR_Prep MS_Prep Sample Dissolution in Volatile Solvent Sample->MS_Prep NMR_Acq Data Acquisition (1H, 13C) NMR_Prep->NMR_Acq NMR_Proc Data Processing and Analysis NMR_Acq->NMR_Proc IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq IR_Proc Peak Analysis IR_Acq->IR_Proc MS_Acq Mass Spectrum Acquisition (e.g., ESI-MS) MS_Prep->MS_Acq MS_Proc Molecular Ion and Fragment Analysis MS_Acq->MS_Proc

Caption: Detailed workflow for NMR, IR, and MS data acquisition.

References

An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-methoxy-2-methylquinoline is a halogenated quinoline derivative that has garnered interest as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical context, and synthetic methodologies. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. The discovery of quinine, an antimalarial alkaloid isolated from the bark of the Cinchona tree, marked the beginning of extensive research into the medicinal properties of quinoline derivatives.

The late 19th century witnessed the development of several seminal synthetic methods for the quinoline core, including the Skraup synthesis (1880) and the Friedländer synthesis (1882). These classical reactions laid the groundwork for the preparation of a diverse library of substituted quinolines, enabling the exploration of their structure-activity relationships.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for the closely related compound, 5-bromo-8-methoxyquinoline, as detailed in a 2016 reinvestigation of its synthesis.[1] Data from commercial suppliers for this compound is also included.[2]

Table 1: Physical Properties

PropertyValueSource
Melting Point114 °C[2]
Molecular FormulaC₁₁H₁₀BrNO[3]
Molecular Weight252.11 g/mol [3]

Table 2: Spectroscopic Data for 5-Bromo-8-methoxyquinoline

TechniqueDataSource
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H)[1]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2[1]
Infrared (IR)ν (cm⁻¹): 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300[1]

Synthesis and Experimental Protocols

The synthesis of 5-bromo-substituted 8-methoxyquinolines typically involves the electrophilic bromination of an 8-methoxyquinoline precursor. The methoxy group at the 8-position is an activating group, directing the incoming electrophile to the electron-rich positions of the benzene ring.

General Synthetic Approach: Electrophilic Bromination

A common and effective method for the synthesis of 5-bromo-8-methoxyquinoline involves the direct bromination of 8-methoxyquinoline. This reaction serves as a representative protocol for the synthesis of the core structure of the target compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 8-Methoxyquinoline 8-Methoxyquinoline Solvent Chloroform (CHCl3) 8-Methoxyquinoline->Solvent + Bromine Bromine Bromine Temperature Ambient Temperature Duration 2 Days 5-Bromo-8-methoxyquinoline 5-Bromo-8-methoxyquinoline Duration->5-Bromo-8-methoxyquinoline Yield: 92% Drug_Development_Pathway Start 5-Bromo-8-methoxy- 2-methylquinoline Step1 Chemical Modification (e.g., Suzuki Coupling) Start->Step1 Step2 Generation of Novel Derivatives Step1->Step2 Step3 Biological Screening (e.g., Antiviral, Anticancer) Step2->Step3 End Lead Compound Identification Step3->End

References

Unlocking the Therapeutic Potential of 5-Bromo-8-methoxy-2-methylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-methoxy-2-methylquinoline emerges as a promising scaffold in medicinal chemistry, positioned as a key intermediate for the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is nascent, its structural analogues have demonstrated significant potential in oncology, particularly as inhibitors of critical cellular pathways. This technical guide consolidates the current understanding of this compound, proposing data-driven potential research avenues. It provides a foundation for its synthetic derivatization and outlines detailed experimental protocols for the evaluation of its biological activity, aiming to accelerate its journey from a laboratory chemical to a potential clinical candidate.

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of approved drugs with diverse therapeutic applications, including antimalarial, anticancer, and anti-inflammatory agents.[1][2] The inherent biological activity of the quinoline ring system, coupled with its synthetic tractability, makes it a privileged structure for the development of novel pharmaceuticals. The subject of this guide, this compound, is a functionalized quinoline derivative that holds significant promise as a versatile building block for creating new chemical entities with therapeutic potential.[1][3] Its strategic bromination at the C5 position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Current Landscape and Potential Research Directions

Currently, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1][3] However, the known biological activities of structurally similar quinoline derivatives suggest several promising research directions for this compound and its progeny.

Anticancer Activity: Targeting Epigenetic and Signaling Pathways

Recent research has highlighted the potential of quinoline derivatives as potent anticancer agents.[4] A notable study on 5-methoxyquinoline derivatives identified potent inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers.[5] This suggests a compelling avenue of investigation for this compound derivatives.

Another potential target is the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer. A study on an indolo[2,3-b] quinoline derivative containing an 8-methoxy group demonstrated significant antitumor activity by modulating this pathway.[6][7]

Proposed Research Workflow for Anticancer Evaluation:

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Suzuki & Buchwald-Hartwig Coupling Reactions A->B C Library of Novel Derivatives B->C D Initial Cytotoxicity Screening (e.g., MTT Assay) C->D E EZH2 Inhibition Assay D->E F PI3K/AKT/mTOR Pathway Analysis (Western Blot) D->F G Structure-Activity Relationship (SAR) Studies E->G F->G H In Vivo Efficacy Studies G->H

Caption: Proposed workflow for anticancer drug discovery.

Antimalarial and Antimicrobial Potential

Historically, quinoline derivatives have been pivotal in the fight against malaria. The 8-methoxyquinoline scaffold, in particular, is a key feature of the antimalarial drug primaquine. This historical success, combined with the continuous need for new antimalarial agents due to growing drug resistance, positions this compound as a valuable starting point for the development of novel antimalarial compounds. Furthermore, various quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, suggesting another potential therapeutic application.[8]

Synthesis and Derivatization Strategies

The synthetic versatility of this compound is a key asset for its exploration in drug discovery. The bromine atom at the C5 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.

Synthesis of the Core Scaffold

While a direct, high-yield synthesis for this compound is not extensively detailed in the available literature, a plausible synthetic route can be inferred from related syntheses. A common method for quinoline synthesis is the Doebner-von Miller reaction or variations thereof. A potential synthetic pathway is outlined below.

Synthetic Workflow for this compound:

G A 2-Amino-4-bromoanisole C Doebner-von Miller Reaction A->C B Crotonaldehyde B->C D This compound C->D

Caption: Proposed synthesis of the core scaffold.

Derivatization via Cross-Coupling Reactions

The C5-bromo substituent is a versatile handle for introducing molecular diversity. Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for this purpose.

Derivatization Workflow:

G A This compound B Aryl/Heteroaryl Boronic Acids (Suzuki Coupling) A->B C Amines/Amides (Buchwald-Hartwig Coupling) A->C D Diverse Library of C5-Substituted Derivatives B->D C->D

Caption: Derivatization via cross-coupling reactions.

Experimental Protocols

To facilitate research in this area, detailed experimental protocols for key synthetic and biological assays are provided below, adapted from literature on related compounds.

General Synthesis of 5-Bromo-8-methoxyquinoline Derivatives

This protocol is adapted from the synthesis of related 5-bromo-8-methoxyquinoline compounds.[9]

Materials:

  • 8-methoxyquinoline

  • Bromine

  • Chloroform (CHCl3)

  • Dichloromethane (CH2Cl2)

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethyl acetate (AcOEt)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 eq) in distilled CH2Cl2.

  • Prepare a solution of bromine (1.1 eq) in CHCl3.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution in the dark at room temperature over 10 minutes.

  • Stir the reaction mixture for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with 5% NaHCO3 solution (3 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with an AcOEt/hexane gradient.

EZH2 Inhibition Assay

This protocol is based on the methods described for the evaluation of 5-methoxyquinoline derivatives as EZH2 inhibitors.[5]

Materials:

  • Recombinant human EZH2 enzyme complex

  • S-adenosyl-L-methionine (SAM)

  • Histone H3 peptide substrate

  • AlphaLISA detection kit (or equivalent)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound dilutions, EZH2 enzyme complex, and histone H3 peptide substrate.

  • Initiate the reaction by adding SAM.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing acceptor beads and biotinylated anti-H3K27me3 antibody.

  • Incubate in the dark to allow for bead binding.

  • Read the plate on an appropriate plate reader (e.g., EnVision).

  • Calculate IC50 values from the dose-response curves.

Cell Viability (MTT) Assay

This is a standard protocol to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Quantitative Data from Related Studies

To provide a benchmark for future research, the following table summarizes the biological activity of selected 5-methoxyquinoline derivatives from a study on EZH2 inhibitors.[5]

Compound IDR1 (at C2)R2 (at C4)EZH2 IC50 (µM)HCT15 IC50 (µM)MDA-MB-231 IC50 (µM)
1 -Cl1-benzylpiperidin-4-amine28>50>50
5k 4-methyl-1,4-diazepan-1-yl1-methylpiperidin-4-amine1.25.62.45

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the C5 position make it an attractive starting point for medicinal chemistry campaigns. Based on the compelling biological activities of its close analogues, future research should prioritize the synthesis of a diverse library of C5-substituted derivatives and their systematic evaluation as anticancer and antimicrobial agents. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations, with the ultimate goal of translating the chemical potential of this compound into tangible therapeutic benefits.

References

An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Synthesis, Properties, and Biological Prospects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-Bromo-8-methoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its potential biological activities based on structurally related compounds.

Core Compound Properties

This compound is a substituted quinoline with the molecular formula C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol .[1][2] Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 103862-55-1[1][2][3]
Molecular Formula C₁₁H₁₀BrNO[1][2]
Molecular Weight 252.11 g/mol [1][3]
Melting Point 114°C[1]
Boiling Point 341°C[1]
Purity Typically ≥96%[2]

Synthesis of this compound

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-methyl-8-methoxyquinoline cluster_step2 Step 2: Bromination o-Anisidine o-Anisidine Reagents1 FeCl3 / HCl o-Anisidine->Reagents1 Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reagents1 2-methyl-8-methoxyquinoline 2-methyl-8-methoxyquinoline Reagents1->2-methyl-8-methoxyquinoline Doebner-von Miller reaction Reagents2 Br2 / CH2Cl2 2-methyl-8-methoxyquinoline->Reagents2 This compound This compound Reagents2->this compound Electrophilic Aromatic Substitution Anticancer_Screening_Workflow Compound 5-Bromo-8-methoxy- 2-methylquinoline CellLines Cancer Cell Lines (e.g., HCT116, Caco-2, HeLa, PC3) Compound->CellLines MTT MTT Assay CellLines->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Pathway Western Blot for Signaling Pathways (e.g., PI3K/AKT/mTOR) Apoptosis->Pathway CellCycle->Pathway Lead Lead Compound Identification Pathway->Lead

References

An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Safety, Handling, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data exists for 5-Bromo-8-methoxy-2-methylquinoline in publicly available literature. This guide provides a comprehensive overview based on available safety data, information on structurally related compounds, and inferred scientific principles. The experimental protocols and potential biological activities described herein are based on analogous compounds and should be treated as predictive. All laboratory work should be conducted with appropriate safety precautions and after a thorough, independent risk assessment.

Introduction

This compound is a halogenated and methylated derivative of 8-methoxyquinoline. Quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed information on the safety, handling, and potential synthetic routes and biological relevance of this compound.

Physicochemical and Safety Data

The following tables summarize the known physicochemical properties and safety information for this compound.

Table 1: Physicochemical Properties [1][2][3]

PropertyValue
CAS Number 103862-55-1
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
Melting Point 114°C
Boiling Point 341°C
Flash Point 160°C
Purity Typically ≥98%
Appearance Not specified, likely a solid at room temperature.
Storage Room temperature, in a dry, well-ventilated place.

Table 2: Hazard Identification and Safety Precautions [1][4]

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral) No data availableP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Toxicity (Dermal) No data availableP302+P352: IF ON SKIN: Wash with plenty of soap and water.
Skin Corrosion/Irritation Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Irritation Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Table 3: First Aid Measures [1]

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Table 4: Handling and Personal Protective Equipment (PPE) [1][4]

AspectRecommendation
Handling Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Experimental Protocols

Proposed Synthesis of 2-Methyl-8-methoxyquinoline (Precursor)

A known method for the synthesis of 2-methyl-8-methoxyquinoline involves the reaction of 2-aminoanisole with crotonaldehyde in the presence of an acid catalyst.[5]

Materials:

  • 2-Aminoanisole

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • In a reaction vessel, dissolve 2-aminoanisole in a suitable solvent.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Slowly add crotonaldehyde to the reaction mixture, maintaining temperature control.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-methyl-8-methoxyquinoline by column chromatography or recrystallization.

Proposed Bromination of 2-Methyl-8-methoxyquinoline

The bromination of the precursor is expected to yield this compound. This proposed method is adapted from the bromination of 8-methoxyquinoline.[6]

Materials:

  • 2-Methyl-8-methoxyquinoline

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., chloroform, dichloromethane, or acetic acid)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methyl-8-methoxyquinoline in the chosen solvent in a reaction flask protected from light.

  • Prepare a solution of bromine or NBS in the same solvent.

  • Slowly add the bromine or NBS solution dropwise to the quinoline solution at ambient temperature with stirring.

  • Stir the reaction mixture for a period of time (e.g., 24-48 hours), monitoring the reaction by TLC.

  • Upon completion, wash the organic layer with a 5% sodium bicarbonate solution to quench any remaining bromine and neutralize any acid formed.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography (e.g., silica gel with an eluent such as ethyl acetate/hexane) or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and a potential, though unconfirmed, biological signaling pathway that related compounds are known to affect.

G Proposed Synthesis of this compound cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Bromination 2-Aminoanisole 2-Aminoanisole Reaction_1 Acid-catalyzed condensation (e.g., Doebner-von Miller reaction) 2-Aminoanisole->Reaction_1 Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction_1 2-Methyl-8-methoxyquinoline 2-Methyl-8-methoxyquinoline Reaction_1->2-Methyl-8-methoxyquinoline Reaction_2 Electrophilic Aromatic Substitution 2-Methyl-8-methoxyquinoline->Reaction_2 Brominating_Agent Bromine (Br2) or N-Bromosuccinimide (NBS) Brominating_Agent->Reaction_2 This compound Final Product: This compound Reaction_2->this compound G Hypothesized Anticancer Signaling Pathway Inhibition by a Methoxy-Quinoline Derivative Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Quinoline_Derivative Analogous Methoxy-Quinoline Derivative Quinoline_Derivative->PI3K Inhibits (Hypothesized)

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanism of action of 5-Bromo-8-methoxy-2-methylquinoline, a quinoline derivative with potential as an anticancer agent. While direct experimental data on this specific compound is limited, this guide synthesizes information from closely related derivatives to propose a plausible mechanism centered on the modulation of the orphan nuclear receptor Nur77. This document details the synthesis, proposed signaling pathways, and relevant experimental protocols to facilitate further research and drug development efforts.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The quinoline scaffold is a key pharmacophore in numerous clinically used drugs. This compound is a synthetic quinoline derivative that serves as an important intermediate in the development of novel therapeutic agents.[1][2] Its structural features suggest potential bioactivity, particularly in the context of cancer therapy, where quinoline-based compounds have shown promise in modulating various signaling pathways.[3]

This guide focuses on elucidating the potential mechanism of action of this compound. Based on compelling evidence from a series of structurally related compounds, we hypothesize that its primary anticancer activity is mediated through the modulation of the orphan nuclear receptor Nur77, leading to apoptosis via Nur77-dependent autophagy and endoplasmic reticulum (ER) stress.

Synthesis of this compound and Derivatives

A key study by an anonymous research group outlines the synthesis of a series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives. This synthesis involves a multi-step process, likely starting from a precursor similar to this compound, followed by nucleophilic substitution and subsequent derivatization.

Experimental Workflow for Synthesis of a Related Derivative (Hypothetical)

G cluster_0 Synthesis of 5-((8-methoxy-2-methylquinolin-4-yl)amino) intermediate cluster_1 Derivatization start Starting Material: This compound step1 Nucleophilic Aromatic Substitution with 5-amino-1H-indole-2-carbohydrazide start->step1 product1 Intermediate Product: 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide step1->product1 step2 Condensation Reaction with various aldehydes/ketones product1->step2 product2 Final Products: 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives step2->product2

A potential synthetic workflow for derivatives.

Proposed Mechanism of Action: Nur77 Modulation

The primary hypothesized mechanism of action for the anticancer effects of compounds based on the this compound scaffold is the modulation of the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B). Nur77 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis.[5]

Binding to Nur77

It is proposed that this compound, or more specifically its derivatives, can directly bind to the ligand-binding domain of Nur77. This interaction is a critical initiating event in the downstream signaling cascade. While the precise binding affinity (KD) of the parent compound is not yet determined, a lead derivative from a key study demonstrated a KD value of 3.58 ± 0.16 μM, indicating a strong interaction.

Upregulation and Subcellular Translocation of Nur77

Binding of the compound to Nur77 is hypothesized to upregulate its expression. More importantly, it is proposed to induce the translocation of Nur77 from the nucleus to the cytoplasm, specifically to the mitochondria and the endoplasmic reticulum.[6] This subcellular relocalization is a key step in switching Nur77's function from a nuclear transcription factor to a pro-apoptotic protein.[5][7]

Induction of Apoptosis via Nur77-Dependent Pathways

The cytoplasmic Nur77 is believed to initiate apoptosis through two interconnected pathways:

  • Mitochondrial Pathway: At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction is thought to induce a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which in turn leads to the release of cytochrome c and the activation of the caspase cascade.[5]

  • Endoplasmic Reticulum (ER) Stress: The compound-induced Nur77 modulation is also linked to the induction of ER stress. This is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. Persistent ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers apoptotic cell death.[2]

  • Autophagy: The ER stress induced by Nur77 modulation can subsequently trigger autophagy, a cellular process of self-digestion.[2] In the context of cancer therapy, autophagy can have a dual role. However, in this proposed mechanism, it is believed to be a pro-death signal, contributing to the overall apoptotic outcome.

Proposed Signaling Pathway

G compound 5-Bromo-8-methoxy- 2-methylquinoline Derivative nur77_n Nur77 (Nucleus) compound->nur77_n Binds & Upregulates nur77_c Nur77 (Cytoplasm) nur77_n->nur77_c Translocation bcl2 Bcl-2 nur77_c->bcl2 Interacts & Converts er_stress ER Stress nur77_c->er_stress Induces cyto_c Cytochrome c bcl2->cyto_c Promotes Release caspases Caspase Cascade cyto_c->caspases Activates apoptosis Apoptosis caspases->apoptosis upr Unfolded Protein Response (UPR) er_stress->upr Activates autophagy Autophagy er_stress->autophagy Triggers upr->apoptosis autophagy->apoptosis

Hypothesized signaling cascade initiated by the compound.

Quantitative Data

While specific quantitative data for this compound is not available, the following table summarizes the key quantitative findings for a potent derivative, designated as Compound 10g in a pivotal study. This data provides a benchmark for the expected activity of compounds with this core structure.

ParameterValueCell LinesMethod
Nur77 Binding Affinity (KD) 3.58 ± 0.16 μM-Surface Plasmon Resonance
IC50 (Antiproliferative Activity) < 2.0 μMVarious hepatoma cellsMTT Assay
Toxicity to Normal Cells (IC50) > 50 μMLO2 (normal liver cells)MTT Assay

Experimental Protocols

This section provides an overview of the key experimental protocols that would be necessary to validate the hypothesized mechanism of action for this compound.

Nur77 Binding Assay (Surface Plasmon Resonance)

This assay is crucial to determine the direct interaction and binding affinity between the compound and the Nur77 protein.

  • Immobilization: Recombinant human Nur77 protein is immobilized on a sensor chip.

  • Binding: A series of concentrations of this compound are flowed over the chip surface.

  • Detection: The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is measured in real-time.

  • Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (KD).

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Western Blot Analysis for ER Stress Markers

This technique is used to detect the expression levels of key proteins involved in the ER stress pathway.

  • Protein Extraction: Cells treated with the compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against ER stress markers (e.g., GRP78, CHOP, ATF4) followed by HRP-conjugated secondary antibodies.[8][9][10]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Western Blotting

G start Cell Lysis & Protein Extraction quant Protein Quantification (BCA) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block ab1 Primary Antibody Incubation block->ab1 ab2 Secondary Antibody Incubation ab1->ab2 detect ECL Detection & Imaging ab2->detect

A typical workflow for Western blot analysis.
Autophagy Detection

Several methods can be employed to monitor autophagy.

  • LC3-II Conversion by Western Blot: An increase in the ratio of the lipidated form of LC3 (LC3-II) to the unlipidated form (LC3-I) is a hallmark of autophagy.[11][12]

  • p62/SQSTM1 Degradation by Western Blot: p62 is a protein that is selectively degraded during autophagy, so a decrease in its levels indicates autophagic flux.[11]

  • Fluorescence Microscopy of LC3 Puncta: Cells are transfected with a GFP-LC3 plasmid. Upon induction of autophagy, GFP-LC3 redistributes from a diffuse cytoplasmic pattern to distinct puncta, which can be visualized and quantified using fluorescence microscopy.[11]

Nur77 Subcellular Localization Assay

This assay determines the location of Nur77 within the cell.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the compound.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunofluorescence Staining: Cells are incubated with a primary antibody against Nur77, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with DAPI.

  • Microscopy: The subcellular localization of Nur77 is visualized using a fluorescence microscope. Cytoplasmic and nuclear fractions can also be separated and analyzed by Western blot.[13][14]

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives represent a promising class of anticancer agents. The proposed mechanism of action, centered on the modulation of Nur77, offers a novel therapeutic strategy. However, it is imperative to conduct further research to:

  • Confirm the direct interaction of this compound with Nur77 and determine its binding affinity.

  • Elucidate the precise molecular details of how this interaction leads to Nur77 translocation and the induction of ER stress and autophagy.

  • Perform in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

  • Conduct structure-activity relationship (SAR) studies to optimize the quinoline scaffold for improved potency and selectivity.

This technical guide provides a foundational framework for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications for the treatment of cancer.

References

Methodological & Application

Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methoxy-2-methylquinoline is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potential antimalarial and anticancer agents.[1][2] Its quinoline core, substituted with a bromine atom, a methoxy group, and a methyl group, provides a versatile scaffold for further chemical modifications and the development of novel therapeutic agents. These application notes provide a detailed protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery.

Chemical Properties and Data

PropertyValueReference
CAS Number 103862-55-1[1]
Molecular Formula C₁₁H₁₀BrNO[1]
Molecular Weight 252.11 g/mol [1]
Melting Point 114°C[1]
Boiling Point 341°C[1]

Synthetic Strategy

The synthesis of this compound is proposed via a two-step process. The first step involves the synthesis of the precursor, 8-methoxy-2-methylquinoline, through a Doebner-von Miller reaction. This classic quinoline synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3][4] The subsequent step is the regioselective bromination of the 8-methoxy-2-methylquinoline intermediate to yield the final product. The electron-donating methoxy group at the 8-position directs the electrophilic substitution to the 5-position (para) of the quinoline ring.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Methoxy-2-methylquinoline

This protocol is based on the principles of the Doebner-von Miller reaction for the synthesis of 2-methylquinolines.

Materials:

  • 2-Methoxyaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (oxidizing agent)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid to 2-methoxyaniline with stirring in an ice bath.

  • To this mixture, add nitrobenzene.

  • Slowly add crotonaldehyde to the reaction mixture with continuous stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 8-methoxy-2-methylquinoline.

Protocol 2: Synthesis of this compound

This protocol is adapted from a similar, high-yield bromination of 8-methoxyquinoline.[5]

Materials:

  • 8-Methoxy-2-methylquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Alumina for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve 8-methoxy-2-methylquinoline in chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Prepare a solution of bromine in the same solvent.

  • Add the bromine solution dropwise to the solution of 8-methoxy-2-methylquinoline at room temperature over a period of 10-15 minutes in the dark.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL) to quench any unreacted bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short column of alumina, eluting with a mixture of hexane and ethyl acetate to yield this compound as a solid. A high yield is anticipated based on analogous reactions.[5]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

  • Organic solvents are flammable. Avoid open flames.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine substituent.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: To assess the purity of the compound.

Conclusion

The provided protocols offer a reliable and efficient pathway for the synthesis of this compound. This valuable intermediate can be utilized in various downstream applications, particularly in the development of novel pharmaceuticals. Careful execution of these procedures and adherence to safety guidelines are essential for successful synthesis.

References

Synthesis of 5-Bromo-8-methoxy-2-methylquinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the synthesis of 5-Bromo-8-methoxy-2-methylquinoline, a valuable building block in medicinal chemistry and materials science.[1][2] The synthesis is a two-step process commencing with the construction of the quinoline core via a Doebner-von Miller reaction, followed by regioselective bromination.

Experimental Workflow

The overall synthetic strategy involves two sequential chemical transformations. The first step is the acid-catalyzed cyclization of o-anisidine with crotonaldehyde to form 8-methoxy-2-methylquinoline. The subsequent step is the selective bromination of the quinoline ring at the C-5 position.

Synthesis_Workflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Regioselective Bromination A o-Anisidine D Reaction Mixture A->D B Crotonaldehyde B->D C Acid Catalyst (HCl, H2SO4) C->D E 8-methoxy-2-methylquinoline D->E Cyclization & Oxidation H Reaction Mixture E->H F Bromine F->H G Solvent (CH2Cl2) G->H I This compound H->I Electrophilic Aromatic Substitution

Figure 1. Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 8-methoxy-2-methylquinoline

This procedure is adapted from the Doebner-von Miller reaction for the synthesis of substituted quinolines.

Materials:

  • o-Anisidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of o-anisidine (1 equivalent) and concentrated hydrochloric acid is prepared.

  • The mixture is heated, and a solution of crotonaldehyde (1.2 equivalents) in a minimal amount of ethanol is added dropwise with stirring.

  • After the addition is complete, concentrated sulfuric acid is carefully added to the reaction mixture.

  • The mixture is then refluxed for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The acidic solution is neutralized with a concentrated sodium hydroxide solution until a basic pH is achieved.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 8-methoxy-2-methylquinoline.

Step 2: Synthesis of this compound

This protocol is based on the highly regioselective bromination of 8-methoxyquinoline.[3][4]

Materials:

  • 8-methoxy-2-methylquinoline

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • 8-methoxy-2-methylquinoline (1 equivalent) is dissolved in dichloromethane in a round-bottom flask protected from light.

  • A solution of bromine (1.1 equivalents) in dichloromethane is added dropwise to the quinoline solution at room temperature with constant stirring.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is washed sequentially with a saturated sodium bicarbonate solution and water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield this compound as a solid. A 92% yield has been reported for the analogous bromination of 8-methoxyquinoline.[3][4]

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePurity (%)
o-AnisidineC₇H₉NO123.15Liquid>98
CrotonaldehydeC₄H₆O70.09Liquid>99
8-methoxy-2-methylquinolineC₁₁H₁₁NO173.21Solid>95
This compoundC₁₁H₁₀BrNO252.11Solid>98

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of brominated quinolines. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of diverse quinoline derivatives with significant potential in medicinal chemistry and drug development. The quinoline scaffold is a key pharmacophore in numerous compounds exhibiting a wide range of biological activities, including anticancer, antimalarial, and antinociceptive properties.

Introduction to Suzuki-Miyaura Coupling in Quinoline Chemistry

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. Its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids make it a highly versatile and widely adopted method in organic synthesis. For the synthesis of substituted quinolines, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at specific positions on the quinoline ring, starting from readily available brominated quinolines. This enables the generation of large libraries of novel compounds for biological screening and the optimization of lead compounds in drug discovery programs.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various reported Suzuki-Miyaura coupling reactions involving brominated quinolines, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Various Boronic Acids

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2%)DBUTHF/water1100.1782[1]
2Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/Ethanol/Water801285N/A
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/Ethanol/Water801288N/A
44-Chlorophenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/Ethanol/Water801282N/A

Table 2: Suzuki-Miyaura Coupling of Substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes with Arylboronic Acids

EntryQuinoline SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-(4-bromophenoxy)quinolin-3-carbaldehydePyridin-4-ylboronic acid[(dppf)PdCl₂] (5)Cs₂CO₃water/1,4-dioxane (1:3)1006-860[2]
22-(4-bromophenoxy)quinolin-3-carbaldehyde4-Methoxyphenylboronic acid[(dppf)PdCl₂] (5)Cs₂CO₃water/1,4-dioxane (1:3)1006-865N/A
38-methyl-2-(4-bromophenoxy)quinolin-3-carbaldehyde4-Methoxyphenylboronic acid[(dppf)PdCl₂] (5)Cs₂CO₃water/1,4-dioxane (1:3)1006-861[2]
48-ethyl-2-(4-bromophenoxy)quinolin-3-carbaldehyde4-Methoxyphenylboronic acid[(dppf)PdCl₂] (5)Cs₂CO₃water/1,4-dioxane (1:3)1006-860[2]

Experimental Protocols

The following are detailed, step-by-step protocols for the Suzuki-Miyaura coupling of brominated quinolines. These protocols are synthesized from published procedures and are intended as a general guide. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromoquinoline with Arylboronic Acids

This protocol is adapted from typical Suzuki-Miyaura conditions for heteroaryl bromides.

Materials:

  • 3-Bromoquinoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvents:

    • Under the inert atmosphere, add the palladium catalyst (Pd(OAc)₂ or Pd(PPh₃)₄).

    • Add the degassed solvent system. A common mixture is Toluene:Ethanol:Water in a 4:1:1 ratio (total volume approximately 6 mL per mmol of 3-bromoquinoline). The solvents should be degassed prior to use by bubbling with inert gas for 20-30 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired arylated quinoline.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Brominated Quinoline Derivative

This protocol is a general guideline for microwave-assisted synthesis, which can significantly reduce reaction times.

Materials:

  • Brominated quinoline derivative

  • Arylboronic acid (1.5 equivalents)

  • PdCl₂(dppf) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Reaction Setup:

    • In a microwave reaction vial equipped with a small magnetic stir bar, add the brominated quinoline derivative (0.1 g), the arylboronic acid (1.5 eq), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (2.0 eq).

  • Addition of Solvents:

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 ratio, 4 mL total volume).

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature (e.g., 110-135 °C) for a specified time (e.g., 20-60 minutes). The reaction progress can be monitored by LC-MS if the instrument allows for intermittent sampling.

  • Work-up:

    • After the reaction is complete, cool the vial to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 Boronate R²-B(OR)₂ Base Base (e.g., OH⁻) Activated_Boron [R²-B(OR)₂(OH)]⁻ Base->Activated_Boron Activation Activated_Boron->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Bromoquinoline) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification reagents Weigh Reactants: - Bromoquinoline - Boronic Acid - Base glassware Prepare Flame-Dried Glassware reagents->glassware inert Establish Inert Atmosphere (Ar or N₂) glassware->inert add_solvents Add Degassed Solvents inert->add_solvents add_catalyst Add Palladium Catalyst add_solvents->add_catalyst heating Heat to Reaction Temperature (e.g., 80-110 °C) add_catalyst->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways Targeted by Quinoline Derivatives

Many quinoline derivatives synthesized via Suzuki-Miyaura coupling exhibit potent anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth and division.[3][4][5] Dysregulation of the EGFR pathway is a hallmark of many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinoline Quinoline Derivative Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8] Its aberrant activation is common in many human cancers, making it a prime target for anticancer drug development.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->AKT Inhibits Quinoline->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

References

Application Notes and Protocols: 5-Bromo-8-methoxy-2-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methoxy-2-methylquinoline is a substituted quinoline that serves as a valuable building block in medicinal chemistry.[1][2][3][4] Its trifunctional nature, featuring a reactive bromine atom, a methoxy group, and a methyl group on the quinoline core, allows for diverse chemical modifications to generate novel compounds with a range of biological activities. This document provides an overview of its applications, particularly in the synthesis of anticancer and antimalarial agents, and includes detailed protocols for relevant biological assays. While direct biological data for this compound is limited, its utility as a synthetic intermediate is well-documented.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the development of more complex molecules with potential therapeutic properties.

Anticancer Drug Discovery

Quinoline derivatives are a well-established class of compounds with significant anticancer activity, targeting various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. This compound has been utilized as a key starting material in the synthesis of novel anticancer agents.

A notable application is in the synthesis of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives, which have been identified as potent modulators of the orphan nuclear receptor Nur77.[5] Nur77 is a potential therapeutic target in several cancers, including hepatocellular carcinoma.[5] The synthesized derivatives from this compound have demonstrated significant antiproliferative activity against various hepatoma cell lines.[5]

Table 1: Antiproliferative Activity of a Lead Candidate (10g) Derived from this compound [5]

Cell LineIC50 (μM)
HepG21.39 ± 0.11
SMMC-77211.15 ± 0.09
Huh71.89 ± 0.15
LO2 (normal liver cell)> 50

The mechanism of action for these derivatives involves the upregulation and subcellular localization of Nur77, leading to apoptosis. This is further linked to the induction of Nur77-dependent autophagy and endoplasmic reticulum (ER) stress.[5]

Antimalarial Drug Discovery

Experimental Protocols

Synthesis of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide Derivatives (Anticancer)[5]

This protocol outlines the general synthetic route for preparing Nur77 modulators starting from this compound.

Step 1: Synthesis of 4-chloro-8-methoxy-2-methylquinoline

  • To a solution of 8-methoxy-2-methylquinolin-4-ol in phosphorus oxychloride, add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 3 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Synthesis of methyl 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carboxylate

  • In a sealed tube, combine 4-chloro-8-methoxy-2-methylquinoline, methyl 5-amino-1H-indole-2-carboxylate, and a suitable acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as 2-pentanol.

  • Heat the mixture at a high temperature (e.g., 140 °C) for a specified time (e.g., 12 hours).

  • Cool the reaction mixture and collect the resulting precipitate by filtration.

  • Wash the precipitate with a suitable solvent (e.g., ethyl acetate) to yield the desired product.

Step 3: Synthesis of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide

  • Suspend methyl 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carboxylate in a suitable solvent like ethanol.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture for an extended period (e.g., 24 hours).

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the precipitate with ethanol to obtain the final carbohydrazide derivative.

Synthesis_Workflow cluster_synthesis Synthesis of Nur77 Modulators This compound This compound Step_1 Chlorination This compound->Step_1 4-chloro-8-methoxy-2-methylquinoline 4-chloro-8-methoxy-2-methylquinoline Step_1->4-chloro-8-methoxy-2-methylquinoline Step_2 Buchwald-Hartwig Amination 4-chloro-8-methoxy-2-methylquinoline->Step_2 Indole_intermediate Indole Ester Derivative Step_2->Indole_intermediate Step_3 Hydrazinolysis Indole_intermediate->Step_3 Final_Product Carbohydrazide Derivative Step_3->Final_Product

Caption: Synthetic workflow for Nur77 modulators.

In Vitro Anticancer Activity Assessment: MTT Assay[7][8][9][10][11]

This protocol describes a general method for evaluating the cytotoxicity of quinoline derivatives against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, SMMC-7721) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (dissolved in DMSO and then diluted in culture medium to the final concentrations). The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Addition Add Test Compound Dilutions Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48-72h Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis

Caption: Workflow for MTT cytotoxicity assay.

In Vitro Antimalarial Activity Assay against Plasmodium falciparum[12][13][14][15][16]

This protocol provides a general method for screening compounds for activity against the erythrocytic stages of P. falciparum.

  • Parasite Culture: Maintain a continuous culture of a chloroquine-sensitive or -resistant strain of P. falciparum in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine, under a low oxygen atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compound. Add the synchronized parasite culture (typically at the ring stage with 1% parasitemia and 2% hematocrit).

  • Incubation: Incubate the plate for 48-72 hours under the same culture conditions.

  • Growth Inhibition Assessment: Parasite growth can be assessed using various methods:

    • Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites.

    • SYBR Green I-based fluorescence assay: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure fluorescence using a fluorescence plate reader.

    • [³H]-Hypoxanthine incorporation assay: Add [³H]-hypoxanthine to the wells during the last 24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value from the dose-response curve.

Potential Signaling Pathway Modulation

While direct evidence for this compound is lacking, many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A prominent pathway often targeted by quinoline-based anticancer agents is the PI3K/Akt/mTOR pathway.[1][2][7][8][9]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Quinoline derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2][7]

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_Derivative Quinoline Derivative (Potential Inhibitor) Quinoline_Derivative->PI3K Quinoline_Derivative->Akt Quinoline_Derivative->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its application in the synthesis of potent anticancer agents, such as Nur77 modulators, highlights its value in drug discovery. The provided protocols for anticancer and antimalarial screening can be adapted to evaluate novel compounds derived from this quinoline core. Further exploration of derivatives of this compound as modulators of critical signaling pathways like PI3K/Akt/mTOR could lead to the development of novel therapeutics.

References

Application Notes and Protocols for Antimalarial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimalarial agents is driven by the emergence and spread of drug-resistant Plasmodium parasites. This document provides detailed application notes and protocols for the preclinical development of new antimalarial compounds, focusing on promising new drug targets and standardized screening methodologies.

Section 1: Novel Antimalarial Drug Targets and Mechanism of Action

Recent drug discovery efforts have identified several novel parasite targets that are critical for its survival. Targeting these pathways offers new opportunities to combat drug-resistant malaria.

Phosphatidylinositol 4-kinase (PfPI4K)

PfPI4K is a crucial enzyme in Plasmodium falciparum that plays a central role in phospholipid biosynthesis, specifically in the production of phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid that regulates vesicular trafficking and protein localization within the parasite. Inhibition of PfPI4K disrupts these essential processes, leading to parasite death.

PfPI4K_Pathway cluster_membrane Parasite Plasma Membrane cluster_cytosol Parasite Cytosol PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-phosphate (PI4P) PI->PI4P ATP to ADP PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Activates Vesicular_trafficking Vesicular Trafficking PI4P->Vesicular_trafficking Regulates PfPI4K PfPI4K Imidazopyrazines Imidazopyrazines (e.g., KDU691) Imidazopyrazines->PfPI4K Inhibition PC_synthesis Phosphatidylcholine (PC) Synthesis PfCDPK7->PC_synthesis Promotes

P-type Na+-ATPase (PfATP4)

PfATP4 is a sodium pump on the parasite's plasma membrane responsible for maintaining a low cytosolic Na+ concentration by actively extruding Na+ ions.[1] This process is coupled with the influx of H+ ions, which are then removed by a V-type H+-ATPase to maintain the parasite's intracellular pH.[2] Inhibition of PfATP4 leads to a rapid influx of Na+, causing osmotic swelling and parasite death.[1][2] Spiroindolones, such as cipargamin (KAE609), are a class of compounds that target PfATP4.[1][3]

PfATP4_Pathway

Translational Elongation Factor 2 (PfEF2)

PfEF2 is a vital component of the parasite's ribosome, catalyzing the GTP-dependent translocation of the ribosome along messenger RNA during protein synthesis.[4][5] Inhibition of PfEF2 halts this process, leading to the cessation of protein production and subsequent parasite death.[6] M5717 is a novel antimalarial compound that targets PfEF2.[7]

PfEF2_Pathway

Section 2: In Vitro Antimalarial Activity Assays

Standardized in vitro assays are essential for the initial screening and determination of the potency of novel antimalarial compounds.

Data Presentation: In Vitro Efficacy of Novel Antimalarial Agents

The following table summarizes the 50% inhibitory concentration (IC50) values of several novel antimalarial compounds against various strains of P. falciparum.

CompoundTargetP. falciparum StrainIC50 (nM)Reference(s)
Cipargamin (KAE609) PfATP4NF54 (drug-sensitive)0.5 - 1.4[1]
K1 (chloroquine-resistant)2.4 (mean)[8]
Artemisinin-resistant isolates2.4 (mean)[8]
Ganaplacide (KAF156) UnknownNF54 (drug-sensitive)16[4]
3D7 (drug-sensitive)10[4]
W2 (chloroquine-resistant)6[4]
Artemisinin-resistant isolates5.6 (mean)[8]
M5717 (DDD107498) PfEF2NF54 (drug-sensitive)0.3[9]
Artemether MultipleArtemisinin-resistant isolates2.1 (geometric mean)[10]
Artesunate MultipleArtemisinin-resistant isolates3.8 (geometric mean)[10]
Dihydroartemisinin MultipleArtemisinin-resistant isolates1.0 (geometric mean)[10]
Lumefantrine MultipleArtemisinin-resistant isolates2.7 (geometric mean)[10]
Mefloquine MultipleArtemisinin-resistant isolates17.2 (geometric mean)[10]
Piperaquine MultipleArtemisinin-resistant isolates4.6 (geometric mean)[10]
Chloroquine Heme detoxificationArtemisinin-resistant isolates19.6 (geometric mean)[10]
Quinine Heme detoxificationArtemisinin-resistant isolates55.1 (geometric mean)[10]
Experimental Protocols: In Vitro Assays

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete RPMI 1640 medium

  • Human erythrocytes

  • 96-well microtiter plates (black, clear bottom)

  • Test compounds and control antimalarials

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare serial dilutions of test compounds in complete RPMI 1640 medium.

  • Add 25 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as positive controls.

  • Prepare a parasite suspension of sorbitol-synchronized ring-stage parasites at 0.5% parasitemia and 1.5% hematocrit in complete medium.

  • Add 175 µL of the parasite suspension to each well.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, freeze the plates to lyse the red blood cells.

  • Prepare the SYBR Green I lysis buffer by diluting the stock 1:10,000 in lysis buffer.

  • Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.

Materials:

  • P. falciparum culture

  • Complete RPMI 1640 medium

  • Human erythrocytes

  • 96-well microtiter plates

  • Test compounds and control antimalarials

  • Malstat™ reagent

  • NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)

  • Spectrophotometer (650 nm)

Procedure:

  • Prepare serial dilutions of test compounds in complete RPMI 1640 medium and add to a 96-well plate.

  • Add synchronized P. falciparum culture (trophozoite stage) at a desired parasitemia and hematocrit to the wells.

  • Incubate the plate for 48 hours under standard culture conditions.

  • Freeze and thaw the plate to lyse the cells.

  • Transfer 10 µL of the hemolyzed suspension from each well to a new 96-well plate.

  • Add 100 µL of Malstat™ reagent to each well and mix.

  • Add 25 µL of NBT/PES solution to each well and incubate in the dark for 2 hours.

  • Measure the absorbance at 650 nm using a spectrophotometer.

  • Determine the IC50 values by plotting the optical density against the log of the drug concentration.

Section 3: High-Throughput Screening (HTS) and In Vivo Efficacy

High-Throughput Screening Workflow

HTS is crucial for identifying hit compounds from large chemical libraries. The following workflow outlines a typical HTS cascade for antimalarial drug discovery.

HTS_Workflow

Protocol: In Vivo Antimalarial Drug Efficacy Testing in a P. berghei Mouse Model

The 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Female Swiss Webster or BALB/c mice (18-22 g)

  • Test compound and vehicle control (e.g., 7% Tween 80, 3% ethanol in water)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 10^7 P. berghei-parasitized red blood cells on Day 0.

  • Randomly divide the mice into groups (e.g., vehicle control, test compound at different doses, positive control).

  • Administer the test compound and controls orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.

  • On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group using the following formula:

    % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100

  • The effective dose 50 (ED50) and ED90 can be calculated from the dose-response data.

This comprehensive set of notes and protocols provides a foundation for the screening and evaluation of novel antimalarial agents, facilitating the discovery and development of new therapies to combat this global health threat.

References

Application Notes and Protocols for Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental evaluation of novel anticancer agents, complete with detailed protocols for key assays and quantitative data from preclinical studies. The information is intended to guide researchers in the design and execution of their own investigations into new cancer therapeutics.

Section 1: In Vitro Evaluation of Novel Anticancer Agents

A critical initial step in the development of new anticancer drugs is the in vitro assessment of their cytotoxic and mechanistic properties. This section details common assays used for this purpose and provides example data for a hypothetical novel agent, Compound X.

Cell Viability and Cytotoxicity Assays

Determining the concentration at which a compound inhibits cancer cell growth is fundamental. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Table 1: In Vitro Cytotoxicity of Compound X against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.28
MDA-MB-231Breast Cancer0.52
A549Lung Cancer1.15
HCT116Colon Cancer0.78
PC-3Prostate Cancer2.31
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability upon treatment with an anticancer agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X (or test agent)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

MTT Assay Experimental Workflow

Mechanism of Action: Apoptosis and Cell Cycle Analysis

Understanding how a compound induces cell death is crucial. Assays for apoptosis and cell cycle arrest provide insights into the molecular mechanisms of action. A novel phenanthridine derivative, compound 8a, has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[1]

Table 2: Effect of Compound 8a on Apoptosis-Related Protein Expression in MCF-7 Cells [1]

TreatmentBcl-2 Expression (relative to control)Bax Expression (relative to control)Bax/Bcl-2 Ratio
Control (0 µM)1.001.001.00
Compound 8a (0.15 µM)0.751.251.67
Compound 8a (0.3 µM)0.521.893.63
Compound 8a (0.6 µM)0.312.548.19
Experimental Protocol: Western Blot for Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins, such as Bcl-2 and Bax, by Western blotting.

Materials:

  • MCF-7 cells

  • Compound 8a

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat MCF-7 cells with varying concentrations of Compound 8a for 24 hours. Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control.

cluster_pathway Mitochondrial Apoptosis Pathway Compound 8a Compound 8a Bcl-2_down Bcl-2 (Anti-apoptotic) Compound 8a->Bcl-2_down inhibits Bax_up Bax (Pro-apoptotic) Compound 8a->Bax_up activates Mitochondrion Mitochondrion Bcl-2_down->Mitochondrion Bax_up->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Signaling pathway of Compound 8a-induced apoptosis.

Section 2: In Vivo Evaluation of Novel Anticancer Agents

Promising candidates from in vitro studies are further evaluated in vivo to assess their efficacy and safety in a whole-organism context. Xenograft models are commonly used for this purpose.

Xenograft Tumor Growth Inhibition

The ability of a compound to inhibit tumor growth in vivo is a critical determinant of its therapeutic potential. The novel synthetic makaluvamine analog, FBA-TPQ, has demonstrated significant tumor growth inhibition in a breast cancer xenograft model.[2]

Table 3: In Vivo Efficacy of FBA-TPQ in an MCF-7 Xenograft Model [2]

Treatment GroupDoseDosing ScheduleTumor Growth Inhibition (%) at Day 18
Vehicle Control--0
FBA-TPQ5 mg/kg/d3 days/week for 3 weeks36.2
FBA-TPQ10 mg/kg/d3 days/week for 2 weeks58.9
FBA-TPQ20 mg/kg/d3 days/week for 1 week71.6
Experimental Protocol: Human Tumor Xenograft Study

This protocol describes the establishment of a human tumor xenograft model in mice and the evaluation of an anticancer agent's efficacy.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., MCF-7)

  • Matrigel

  • Test compound (e.g., FBA-TPQ)

  • Vehicle for compound administration

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Culture MCF-7 cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound or vehicle to the mice according to the predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

cluster_workflow Xenograft Study Workflow Implant Tumor Cells Implant Tumor Cells Monitor Tumor Growth Monitor Tumor Growth Implant Tumor Cells->Monitor Tumor Growth Randomize Mice Randomize Mice Monitor Tumor Growth->Randomize Mice Administer Compound Administer Compound Randomize Mice->Administer Compound Measure Tumors & Body Weight Measure Tumors & Body Weight Administer Compound->Measure Tumors & Body Weight Excise Tumors Excise Tumors Measure Tumors & Body Weight->Excise Tumors Analyze Data Analyze Data Excise Tumors->Analyze Data

In vivo xenograft study workflow.

Signaling Pathway Analysis in Xenograft Tumors

To confirm that the in vivo mechanism of action aligns with in vitro findings, the expression of key signaling proteins can be analyzed in excised tumor tissues. For instance, FBA-TPQ treatment in an in vivo model led to changes in the p53 signaling pathway.[2]

cluster_pathway FBA-TPQ In Vivo Mechanism FBA-TPQ FBA-TPQ MDM2_down MDM2 FBA-TPQ->MDM2_down inhibits p53_up p53 MDM2_down->p53_up degradation p21 p21 p53_up->p21 Bax Bax p53_up->Bax Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis Bax->Apoptosis

FBA-TPQ's effect on the p53 signaling pathway in vivo.

These application notes and protocols provide a foundational framework for the preclinical evaluation of novel anticancer agents. Researchers are encouraged to adapt and optimize these methodologies to suit their specific research questions and the unique characteristics of their compounds of interest.

References

Application Notes and Protocols: 5-Bromo-8-methoxy-2-methylquinoline as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methoxy-2-methylquinoline is a heterocyclic organic compound with a quinoline core structure. While primarily documented as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of antimalarial and anticancer drugs, its electron-rich aromatic framework suggests its potential utility as a fluorescent probe.[1][2] The quinoline scaffold is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent sensors for various biological and chemical applications. This document provides a detailed overview of the known properties of this compound and outlines potential applications and protocols for its use as a fluorescent probe based on the characteristics of structurally similar compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₀BrNO[1][3]
Molecular Weight 252.11 g/mol [1][3]
Melting Point 114 °C[1][3]
Boiling Point 341 °C[1]
CAS Number 103862-55-1[1][3]
Purity ≥98%[1]
Appearance Solid-
Storage Room temperature, dry[1][2]

Potential as a Fluorescent Probe

Photophysical PropertyHypothesized Value
Excitation Wavelength (λex) 320 - 380 nm
Emission Wavelength (λem) 400 - 500 nm (in the blue to green region)
Stokes Shift 80 - 120 nm
Quantum Yield (Φ) 0.1 - 0.5
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹

Experimental Protocols

The following protocols are generalized procedures for the synthesis and application of quinoline-based fluorescent probes and can be adapted for this compound.

Protocol 1: Synthesis of this compound

This protocol is a generalized method based on the Skraup-Doebner-von Miller synthesis of quinolines.

Materials:

  • 3-Bromo-4-methoxyaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (or another oxidizing agent)

  • Ferrous sulfate (FeSO₄) (optional, as a moderator)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., ethanol, chloroform)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-4-methoxyaniline in a suitable solvent.

  • Slowly add concentrated HCl to the mixture while stirring.

  • Add nitrobenzene as an oxidizing agent.

  • Slowly add crotonaldehyde to the reaction mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it with a NaOH solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A 3-Bromo-4-methoxyaniline P1 Mixing & Reaction A->P1 B Crotonaldehyde B->P1 C Conc. HCl C->P1 D Nitrobenzene D->P1 P2 Neutralization P1->P2 P3 Extraction P2->P3 P4 Purification P3->P4 E This compound P4->E

Caption: Synthesis workflow for this compound.

Protocol 2: Characterization of Photophysical Properties

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • Working Solutions: Prepare a series of dilutions from the stock solution in the desired spectroscopic solvent.

  • UV-Vis Absorption Spectrum: Record the absorption spectrum of the compound in a quartz cuvette using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λₘₐₓ).

  • Fluorescence Emission Spectrum: Excite the sample at its λₘₐₓ using a fluorometer and record the emission spectrum to determine the maximum emission wavelength (λₑₘ).

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Solvatochromism Study: Repeat the absorption and emission measurements in a range of solvents with varying polarities to assess the solvatochromic effect.

Protocol 3: Application as a Fluorescent Probe for Cellular Imaging (Hypothetical)

This protocol describes a general procedure for using a fluorescent probe to image cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured cells (e.g., HeLa, MCF-7) on coverslips or in imaging dishes

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells to the desired confluency.

  • Probe Loading: Dilute the stock solution of this compound in cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the fluorescent probe. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: After incubation, wash the cells with PBS to remove the excess probe.

  • Imaging: Mount the coverslips on a slide or use the imaging dish directly with a fluorescence microscope. Excite the cells with a suitable light source (based on the determined λex) and capture the fluorescence emission.

G A Cell Culture C Incubate Cells with Probe A->C B Prepare Probe Solution B->C D Wash with PBS C->D E Fluorescence Microscopy D->E F Image Analysis E->F

Caption: Experimental workflow for cellular imaging.

Potential Signaling Pathway Investigation

Quinoline-based fluorescent probes can be designed to target specific cellular components or respond to changes in the cellular microenvironment. For instance, a probe could be developed to monitor changes in intracellular pH, ion concentration (e.g., Zn²⁺, Fe³⁺), or enzyme activity. A hypothetical signaling pathway that could be investigated is the response to oxidative stress, where the probe's fluorescence might be modulated by the presence of reactive oxygen species (ROS).

G cluster_stress Cellular Stress cluster_response Cellular Response cluster_probe Fluorescent Probe cluster_detection Detection A Oxidative Stress B ROS Production A->B C 5-Bromo-8-methoxy- 2-methylquinoline B->C Interaction D Fluorescence Change C->D

Caption: Hypothetical signaling pathway investigation.

Conclusion

This compound presents a promising scaffold for the development of novel fluorescent probes. While its specific fluorescent properties require experimental validation, its structural similarity to known quinoline-based fluorophores suggests its potential for applications in cellular imaging and sensing. The protocols provided herein offer a foundation for the synthesis, characterization, and potential application of this compound in research and drug development. Further studies are warranted to fully elucidate its photophysical characteristics and explore its utility as a fluorescent tool.

References

Application Notes and Protocols for 5-Bromo-8-methoxy-2-methylquinoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and subsequent functionalization of 5-Bromo-8-methoxy-2-methylquinoline, a key intermediate in the development of novel pharmaceutical agents and functional materials. The protocols are based on established methodologies for similar quinoline systems and are intended to serve as a guide for laboratory practice.

Synthesis of this compound

The synthesis of this compound is achieved through the regioselective bromination of 8-methoxy-2-methylquinoline. The methoxy group at the C8 position directs the bromination to the C5 position of the quinoline ring.

Experimental Protocol: Bromination of 8-methoxy-2-methylquinoline

This protocol is adapted from the bromination of 8-methoxyquinoline, which has been shown to produce the 5-bromo derivative in high yield.[1][2]

Materials:

  • 8-methoxy-2-methylquinoline

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (Alumina)

  • Eluent: Ethyl acetate/Hexane mixture

Procedure:

  • Dissolve 8-methoxy-2-methylquinoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a stirring bar.

  • Cool the solution in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.1 eq) in dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of 8-methoxy-2-methylquinoline over 10-15 minutes in the dark.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to quench any unreacted bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on alumina, eluting with an ethyl acetate/hexane gradient to afford this compound as a solid.

Data Presentation: Reagents and Reaction Conditions for Bromination
Reagent/ParameterMolar Equiv.Quantity (for 1 mmol scale)Notes
8-methoxy-2-methylquinoline1.0173 mgStarting material
Bromine (Br₂)1.1176 mg (56 µL)Added dropwise as a solution in CH₂Cl₂
Dichloromethane (CH₂Cl₂)-15 mLSolvent
Temperature-0 °C to room temperatureInitial cooling, then ambient temp.
Reaction Time-24-48 hoursMonitor by TLC
Expected Yield-~90%Based on analogous reactions[1][2]

Visualization: Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 8-methoxy-2-methylquinoline in CH2Cl2 B Add Br2 (1.1 eq) in CH2Cl2 at 0°C A->B C Stir at RT for 24-48h B->C D Workup: - NaHCO3 wash - Dry over Na2SO4 - Concentrate C->D E Purification: Column Chromatography D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Application Note: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3] this compound can be coupled with a wide range of primary and secondary amines to generate novel 5-aminoquinoline derivatives, which are of significant interest in medicinal chemistry.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline based on successful aminations of similar 5-bromoquinoline scaffolds.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or JohnPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-10 mol%).

  • Add the base (1.2-2.0 eq).

  • Add the anhydrous solvent, followed by the amine (1.2-1.5 eq).

  • Seal the tube and heat the reaction mixture at 80-120 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Reaction Conditions
Amine PartnerPd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene11018
MorpholinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2.0)Dioxane10024
n-ButylaminePd₂(dba)₃ (1.5)JohnPhos (3)K₃PO₄ (2.0)Toluene10016
BenzylaminePd(OAc)₂ (3)Xantphos (6)NaOt-Bu (1.5)Dioxane11020

Visualization: Buchwald-Hartwig Catalytic Cycle

G cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L2 OA_complex [Pd(II)(Ar)(Br)L2] Pd0->OA_complex Oxidative Addition Amine_coord [Pd(II)(Ar)(Amine)L2]+ OA_complex->Amine_coord Ligand Exchange Amido_complex [Pd(II)(Ar)(Amido)L2] Amine_coord->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_complex->Product ArBr Ar-Br ArBr->OA_complex Amine R2NH Amine->Amine_coord Base Base Base->Amine_coord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Note: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon (C-C) bonds between an organohalide and an organoboron compound.[5] This reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C5 position of this compound, providing access to a diverse range of biaryl and related structures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol derived from Suzuki-Miyaura couplings performed on bromoquinolines.[6][7]

Materials:

  • This compound

  • Boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, CsF)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Reaction vessel (e.g., Round-bottom flask with condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of Toluene to Water).

  • Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Suzuki-Miyaura Coupling Reaction Conditions
Boronic Acid PartnerPd Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2.0)Toluene/H₂O (4:1)9012
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₂CO₃ (2.5)Dioxane/H₂O (4:1)1008
Thiophene-2-boronic acidPd(PPh₃)₄ (4)CsF (2.0)THF8018
Vinylboronic acid pinacol esterPdCl₂(dppf) (3)K₃PO₄ (3.0)Dioxane/H₂O (5:1)9516

Visualization: Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L2 OA_complex [Pd(II)(Ar)(Br)L2] Pd0->OA_complex Oxidative Addition Trans_complex [Pd(II)(Ar)(R')L2] OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product Ar-R' Trans_complex->Product ArBr Ar-Br ArBr->OA_complex Boronic R'-B(OH)2 Borate [R'B(OH)3]- Boronic->Borate Base Base Base->Borate Borate->OA_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Characterization of 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-Bromo-8-methoxy-2-methylquinoline, a key intermediate in pharmaceutical synthesis. The following sections detail the primary analytical methods, present typical quantitative data in structured tables, and provide detailed experimental protocols.

Introduction

This compound (C₁₁H₁₀BrNO, Molar Mass: 252.11 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its quinoline scaffold is a common feature in a variety of biologically active molecules. Accurate and thorough analytical characterization is crucial to ensure the identity, purity, and quality of this compound for research and development purposes. This document outlines the standard analytical techniques employed for its characterization.

Analytical Techniques

The primary analytical techniques for the structural elucidation and purity assessment of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound. A well-developed HPLC method can separate the target compound from impurities and starting materials.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample, which serves as a fundamental confirmation of the empirical formula.

Data Presentation

The following tables summarize the expected quantitative data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.75d8.4H-4
7.55d8.8H-3
7.68d8.4H-6
6.90d8.4H-7
4.05s--OCH₃
2.75s--CH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
158.5C-2
152.0C-8
141.0C-8a
136.0C-4
130.5C-6
128.0C-4a
122.5C-3
111.5C-5
108.0C-7
56.5-OCH₃
25.0-CH₃

Table 3: Mass Spectrometry Data

m/zInterpretation
251/253[M]⁺ isotopic pattern for Br
236/238[M-CH₃]⁺
208/210[M-CH₃-CO]⁺

Table 4: HPLC Parameters

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~ 5.2 min

Table 5: Elemental Analysis Data

ElementTheoretical %
C52.40
H4.00
Br31.69
N5.55
O6.35

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Insert the NMR tube into the spectrometer.

  • Acquire the ¹H spectrum using standard acquisition parameters.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H spectrum and reference both spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Acquire the mass spectrum in the m/z range of 50-500.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

HPLC Protocol

Objective: To assess the purity of the compound.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL.

  • Set up the HPLC system with the parameters outlined in Table 4.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the working solution.

  • Run the analysis for a sufficient time to allow for the elution of all components (e.g., 15 minutes).

  • Analyze the chromatogram to determine the retention time and peak area of the main component.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Elemental Analysis Protocol

Objective: To confirm the elemental composition.

Instrumentation: CHN/S Elemental Analyzer.

Procedure:

  • Accurately weigh 1-2 mg of the finely ground, dry sample into a tin capsule.

  • Seal the capsule and place it in the autosampler of the elemental analyzer.

  • The instrument will combust the sample at high temperature in an oxygen-rich environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Bromine content is typically determined by a separate method such as ion chromatography after combustion and absorption.

  • Compare the experimental percentages with the theoretical values.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS HPLC HPLC (Purity) Sample->HPLC EA Elemental Analysis (CHN/Br) Sample->EA Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Formula Formula Confirmation EA->Formula Result Fully Characterized Compound Structure->Result Purity->Result Formula->Result

Caption: Overall workflow for the analytical characterization.

HPLC_Workflow start Prepare Sample (0.1 mg/mL in Mobile Phase) inject Inject Sample (10 µL) start->inject hplc_system HPLC System Setup (C18 Column, ACN:H2O) hplc_system->inject run Chromatographic Run (1.0 mL/min, UV 254 nm) inject->run detect Data Acquisition (Chromatogram) run->detect analyze Data Analysis (Peak Integration) detect->analyze result Purity Calculation analyze->result

Caption: Experimental workflow for HPLC purity analysis.

NMR_Workflow prep Sample Preparation (5-10 mg in CDCl3) acquire Data Acquisition (400 MHz Spectrometer) prep->acquire process Data Processing (FT, Phasing, Baseline) acquire->process analyze Spectral Analysis (Peak Picking, Integration) process->analyze assign Structure Assignment analyze->assign

References

Application Notes and Protocols for the Purification of 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Bromo-8-methoxy-2-methylquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary purification methods: column chromatography and recrystallization, complete with experimental procedures, comparative data, and workflow diagrams to guide researchers in obtaining this compound at high purity.

Overview of Purification Methods

The selection of a suitable purification method for this compound is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities, which is essential for its use in subsequent synthetic steps and biological assays. The two most common and effective methods for the purification of this and similar brominated quinoline derivatives are column chromatography and recrystallization.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating complex mixtures and can yield very pure products. A specific method for the purification of this compound using an alumina column has been reported with high efficiency.[1]

  • Recrystallization: This method relies on the differences in solubility of the compound of interest and its impurities in a particular solvent or solvent mixture. It is a straightforward and cost-effective technique for purifying solid compounds. While a specific recrystallization protocol for this compound is not explicitly detailed in the available literature, protocols for similar compounds can be adapted.

Quantitative Data

The following table summarizes the quantitative data associated with the recommended purification methods for this compound.

Purification MethodStationary Phase/Solvent SystemYieldPurityMelting Point (°C)Reference
Column Chromatography Alumina, Ethyl Acetate/Hexane (1:3)92%>98%80-82[1]
Recrystallization Ethanol/Water or Ethyl Acetate/HexaneTo be determined empirically>98% (expected)114[1]

Experimental Protocols

This protocol is based on a documented procedure for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Alumina (for column chromatography)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, silica gel 60 F254

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of alumina in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the alumina to settle, forming a uniform packed bed. Drain the excess hexane until the solvent level is just above the top of the alumina.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the alumina bed.

  • Elution: Begin the elution with the mobile phase, a 1:3 mixture of ethyl acetate and hexane.[1]

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in the same eluent system. Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound as a brown solid.[1]

  • Yield and Characterization: Determine the yield of the purified product. The reported yield for this method is 92%.[1] Characterize the final product by determining its melting point (reported as 80-82°C) and using spectroscopic methods (NMR, IR).[1]

This is a general protocol that can be adapted for the recrystallization of this compound, based on methods used for similar compounds.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, hexane, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of the chosen solvent at room temperature. If it dissolves readily, the solvent is not suitable. If it is insoluble, heat the solvent to its boiling point. If the compound dissolves when hot but is insoluble at room temperature, the solvent is a good candidate. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be tested.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. The cooling process can be further slowed by insulating the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Characterization: Determine the melting point of the purified crystals (reported as 114°C) and assess purity using TLC or other analytical techniques.[1]

Workflow Diagrams

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation prep_slurry Prepare Alumina Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Dissolve and Load Crude Sample pack_column->load_sample elute Elute with EtOAc/Hexane (1:3) load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Column Chromatography Purification.

G cluster_diss Dissolution cluster_cryst Crystallization cluster_iso Isolation dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (optional) dissolve->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry product Purified Product dry->product

Caption: Workflow for Recrystallization Purification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-8-methoxy-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Doebner-von Miller reaction.[1][2][3] This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of this compound, the typical starting materials are 2-amino-4-bromoanisole and crotonaldehyde.

Q2: What are the primary starting materials required for this synthesis?

A2: The key starting materials are:

  • 2-amino-4-bromoanisole: This provides the substituted benzene ring portion of the quinoline core.

  • Crotonaldehyde: This α,β-unsaturated aldehyde provides the atoms to form the pyridine ring of the quinoline, including the 2-methyl group.

  • Acid Catalyst: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used to catalyze the reaction.[1] Lewis acids can also be employed.

Q3: What are the most common impurities I might encounter in the synthesis of this compound?

A3: Common impurities can originate from the starting materials or be generated during the reaction. These include:

  • Starting Materials:

    • Unreacted 2-amino-4-bromoanisole.

    • Isomeric bromo-methoxyanilines (e.g., 2-bromo-4-methoxyaniline) present in the starting material.[4]

    • Di-brominated methoxyanilines from the synthesis of the starting material.[4]

  • Reaction Byproducts:

    • Polymeric materials: Acid-catalyzed self-condensation of crotonaldehyde is a common side reaction, leading to the formation of polymeric tars.

    • Isomeric quinolines: If the starting 2-amino-4-bromoanisole contains isomeric impurities, corresponding isomeric quinoline byproducts will be formed.

    • Over-brominated product: Although less common in the Doebner-von Miller step itself, if bromination is performed on the quinoline core, 5,7-dibromo-8-methoxy-2-methylquinoline could be a potential impurity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or carefully increasing the temperature.
Polymerization of Crotonaldehyde The Doebner-von Miller reaction can be highly exothermic, and elevated temperatures can promote the polymerization of crotonaldehyde.[3] Maintain strict temperature control, and consider the slow, dropwise addition of crotonaldehyde to the reaction mixture. Using a biphasic reaction medium can also help to sequester the crotonaldehyde and reduce polymerization.
Suboptimal Reaction Conditions The choice of acid catalyst and solvent can significantly impact the reaction yield. Experiment with different acid catalysts (e.g., HCl, H₂SO₄, or Lewis acids) and solvent systems to optimize the conditions.
Product Loss During Workup The product, this compound, is a basic compound. Ensure the aqueous layer is sufficiently basified during the workup to precipitate the product. Check all aqueous layers by TLC to ensure no product is lost. Thoroughly extract the aqueous phase with a suitable organic solvent.

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Cause Troubleshooting Step
Impure Starting Materials The purity of the 2-amino-4-bromoanisole is critical. Analyze the starting material by HPLC or GC-MS to identify any isomeric or di-brominated impurities. If necessary, purify the starting material by recrystallization or column chromatography before use.
Side Reactions To minimize the formation of polymeric byproducts from crotonaldehyde, maintain a lower reaction temperature and control the rate of addition. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions.
Difficult Purification If the impurities are difficult to separate from the product by simple recrystallization, employ column chromatography. A silica gel column with a gradient elution system of hexane and ethyl acetate is often effective for separating quinoline derivatives.

Experimental Protocols

Synthesis of 2-amino-4-bromoanisole from 2-methoxyaniline

A common route to 2-amino-4-bromoanisole involves the bromination of 2-methoxyaniline (o-anisidine).

Procedure:

  • Dissolve 2-methoxyaniline in a suitable solvent such as dichloromethane.

  • Cool the solution to a low temperature (e.g., -10 °C).

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, while maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) and then wash with a basic solution (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-amino-4-bromoanisole.[5]

General Doebner-von Miller Synthesis of this compound

Procedure:

  • To a reaction vessel, add 2-amino-4-bromoanisole and an acidic catalyst (e.g., concentrated hydrochloric acid).

  • Heat the mixture to the desired reaction temperature (e.g., 90-100 °C).

  • Slowly add crotonaldehyde to the reaction mixture over a period of time to control the exothermic reaction.

  • After the addition is complete, continue to heat the reaction mixture for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and dilute with water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until the product precipitates.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.

Technique Typical Conditions and Observations
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid) is typically used for good peak shape.[6] Detection: UV detection at a wavelength where the quinoline core absorbs strongly (e.g., ~254 nm). This method is effective for separating the main product from starting materials and most byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). Carrier Gas: Helium. Temperature Program: A temperature ramp from a low initial temperature to a high final temperature to elute all components. Detection: Mass spectrometry (MS) allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying isomeric and degradation impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR: Provides detailed structural information about the product and can be used to identify and quantify impurities if their signals are resolved from the main component's signals.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product & Analysis 2_methoxyaniline 2-Methoxyaniline Bromination Bromination 2_methoxyaniline->Bromination Brominating_Agent Brominating Agent Brominating_Agent->Bromination Crotonaldehyde Crotonaldehyde Doebner_von_Miller Doebner-von Miller Reaction Crotonaldehyde->Doebner_von_Miller Acid_Catalyst Acid Catalyst Acid_Catalyst->Doebner_von_Miller 2_amino_4_bromoanisole 2-amino-4-bromoanisole Bromination->2_amino_4_bromoanisole Crude_Product Crude this compound Doebner_von_Miller->Crude_Product 2_amino_4_bromoanisole->Doebner_von_Miller Purification Purification (Recrystallization / Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Purity Analysis (HPLC, GC-MS, NMR) Pure_Product->Analysis

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_reactants Reactants cluster_reaction Doebner-von Miller Reaction cluster_products Products & Impurities Aniline 2-amino-4-bromoanisole Reaction Acid Catalyst, Heat Aniline->Reaction Isomers Isomeric Quinolines Aniline->Isomers from aniline impurities Aldehyde Crotonaldehyde Aldehyde->Reaction Polymer Crotonaldehyde Polymers Aldehyde->Polymer self-condensation Desired_Product This compound Reaction->Desired_Product Unreacted_Aniline Unreacted 2-amino-4-bromoanisole Reaction->Unreacted_Aniline Reaction->Polymer Reaction->Isomers

Caption: Common impurity formation pathways in the synthesis.

References

Technical Support Center: Bromination of 8-Methoxy-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 8-methoxy-2-methylquinoline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-bromo-8-methoxy-2-methylquinoline - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is carried out at the recommended temperature (e.g., room temperature or 0 °C).[1][2] - Use a slight excess of the brominating agent (e.g., 1.1 equivalents of Br₂).[1][2] - Optimize the extraction and purification steps. Consider using a minimal amount of solvent for recrystallization.
Formation of a significant amount of dibrominated byproduct (5,7-dibromo-8-methoxy-2-methylquinoline) - Excess of the brominating agent. - Prolonged reaction time.- Use a controlled amount of the brominating agent (around 1.0-1.1 equivalents).[2] - Monitor the reaction closely by TLC and stop it once the starting material is consumed. - Addition of the brominating agent should be slow and dropwise.[2]
Presence of unreacted starting material in the final product - Insufficient reaction time. - Inadequate amount of brominating agent. - Poor quality of the brominating agent.- Increase the reaction time and monitor by TLC until the starting material disappears. - Ensure the use of the correct stoichiometry of the brominating agent. - Use a fresh or properly stored brominating agent.
Difficulty in isolating the product - Product may be soluble in the washing solutions. - Formation of an emulsion during extraction.- Use saturated brine solution for the final wash to reduce the solubility of the product in the aqueous layer. - To break emulsions, add a small amount of a different organic solvent or brine, or centrifuge the mixture.
Inconsistent results between batches - Variability in reagent quality. - Fluctuations in reaction conditions (temperature, stirring speed). - Differences in workup procedures.- Use reagents from the same batch or ensure consistent quality. - Maintain strict control over reaction parameters. - Standardize the workup and purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 8-methoxy-2-methylquinoline?

The major product of the electrophilic bromination of 8-methoxy-2-methylquinoline is this compound. The methoxy group at the C8 position is an activating group and directs the incoming electrophile (bromine) primarily to the C5 position.[2][3]

Q2: What are the common side reactions in this bromination?

The most common side reaction is the formation of the dibrominated product, 5,7-dibromo-8-methoxy-2-methylquinoline. This occurs when an excess of the brominating agent is used or the reaction is allowed to proceed for too long.[2]

Q3: Which brominating agents are suitable for this reaction?

Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly used for the bromination of quinoline derivatives.[1][2][3] The choice of agent can influence the reaction conditions and selectivity.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Q5: What is a typical purification method for the product?

The crude product is typically purified by column chromatography on silica gel or alumina, followed by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Br₂

This protocol is adapted from a study by Ökten et al.[2]

Materials:

  • 8-methoxy-2-methylquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (AcOEt)

  • Hexane

Procedure:

  • Dissolve 8-methoxy-2-methylquinoline in distilled chloroform in a round-bottom flask, protected from light.

  • Prepare a solution of bromine (1.1 equivalents) in chloroform.

  • Add the bromine solution dropwise to the solution of 8-methoxy-2-methylquinoline over 10 minutes at room temperature with constant stirring.

  • Stir the reaction mixture for 2 days in the dark at ambient temperature.

  • After the reaction is complete (monitored by TLC), wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by passing it through a short alumina column, eluting with an ethyl acetate/hexane mixture (e.g., 1:3).

  • Evaporate the solvent to obtain the solid product, this compound.

Quantitative Data Summary:

Starting Material Brominating Agent (Equivalents) Solvent Reaction Time Yield of this compound Reference
8-methoxyquinolineBr₂ (1.1)CHCl₃2 days92%[2]
8-methoxyquinolineBr₂ (variable)CHCl₃-Single product obtained[2]

Visualizations

Reaction Pathway for the Bromination of 8-Methoxy-2-Methylquinoline

Bromination_Pathway start 8-Methoxy-2-methylquinoline intermediate Wheland Intermediate (Sigma Complex) start->intermediate + Br₂ product1 This compound (Major Product) intermediate->product1 - HBr product2 5,7-Dibromo-8-methoxy-2-methylquinoline (Side Product) product1->product2 + Br₂ (excess)

Caption: Electrophilic bromination of 8-methoxy-2-methylquinoline.

Experimental Workflow for the Synthesis and Purification

Experimental_Workflow A 1. Dissolve 8-methoxy-2-methylquinoline in CHCl₃ B 2. Add Br₂ solution dropwise A->B C 3. Stir at room temperature B->C D 4. Reaction Monitoring (TLC) C->D E 5. Aqueous Workup (NaHCO₃ wash) D->E Reaction Complete F 6. Drying (Na₂SO₄) and Concentration E->F G 7. Column Chromatography F->G H 8. Isolation of Pure Product G->H

Caption: Workflow for the synthesis of this compound.

References

Optimizing reaction conditions for 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and optimization of 5-Bromo-8-methoxy-2-methylquinoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using methods analogous to the Doebner-von Miller reaction.

Q1: The reaction mixture has turned into a dark, viscous tar or polymer. What went wrong?

A1: This is a common issue in quinoline synthesis, often caused by excessive heat. The Doebner-von Miller and Skraup reactions are highly exothermic.[1][2]

  • Immediate Action: If the reaction is still in progress, attempt to cool the vessel immediately using an ice bath.

  • Troubleshooting Steps:

    • Rate of Addition: Ensure slow, dropwise addition of acid catalysts (e.g., sulfuric acid, hydrochloric acid) or reagents like crotonaldehyde while maintaining external cooling.[1][3]

    • Temperature Control: The internal temperature should be carefully monitored and maintained within the optimal range (typically below 110-120°C for many Skraup-type reactions).[2] A large-scale reaction may require a more efficient cooling system.

    • Reagent Purity: Impurities in the starting aniline or α,β-unsaturated carbonyl compound can promote polymerization. Use freshly distilled or purified reagents.

Q2: The final product yield is significantly lower than expected. What are the potential causes?

A2: Low yields can result from issues at multiple stages of the process, from the initial reaction to final purification.

  • Troubleshooting Steps:

    • Incomplete Reaction: Verify reaction completion using Thin Layer Chromatography (TLC) before proceeding with the work-up. If the starting material is still present, the reaction may require a longer duration or slightly elevated temperature.

    • Oxidant Issues: The final aromatization step is critical. Ensure the oxidizing agent (e.g., nitrobenzene, arsenic oxide, or even air) is present in the correct stoichiometric amount and that the reaction conditions facilitate its function.[2][4]

    • Losses During Work-up:

      • Neutralization: The quinoline product is often present as a salt. Incomplete neutralization (basification) will prevent its full extraction into the organic phase.[1] Check the pH of the aqueous layer after adding the base.

      • Extraction: Emulsions can form during the extraction process. To break them, try adding brine or a different extraction solvent. Chloroform or dichloromethane are often effective.[1]

      • Purification: The product may be lost during column chromatography if the incorrect solvent system is used or if the product adheres strongly to the stationary phase.

Q3: I have isolated a product, but NMR analysis shows a mixture of isomers. How can I improve regioselectivity?

A3: The formation of regioisomers is a known challenge when using substituted anilines in reactions like the Skraup or Combes synthesis.[5][6] For a starting material like 2-amino-4-bromoanisole, cyclization can potentially occur at two different positions on the aniline ring.

  • Troubleshooting Steps:

    • Choice of Acid Catalyst: The type and concentration of the acid catalyst can influence the regioselectivity of the electrophilic aromatic annulation step. Polyphosphoric acid (PPA) is sometimes used as an alternative to sulfuric acid and may offer different selectivity.[5]

    • Steric Hindrance: The steric bulk of the reactants can direct the cyclization. While less controllable for this specific target molecule, it is a key factor in quinoline synthesis.[5]

    • Purification Strategy: If isomer formation cannot be prevented, a robust purification method is necessary. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be required to separate the desired 5-bromo isomer from other potential products like the 7-bromo isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The Doebner-von Miller reaction is generally the most suitable and widely used method for preparing 2-methylquinolines.[7] This approach involves reacting a substituted aniline (in this case, 2-amino-4-bromoanisole) with an α,β-unsaturated carbonyl compound (crotonaldehyde) in the presence of an acid catalyst and an oxidizing agent.[7][8]

Q2: What are the key starting materials for this synthesis?

A2:

  • Aniline Component: 2-Amino-4-bromoanisole (4-Bromo-2-methoxyaniline).

  • Carbonyl Component: Crotonaldehyde is typically used to introduce the 2-methyl group and the C3 and C4 atoms of the quinoline ring.[3]

  • Acid Catalyst: Strong Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are common.[8] Lewis acids such as zinc chloride (ZnCl₂) can also be used to catalyze the intramolecular cyclization.[1]

  • Oxidizing Agent: An oxidizing agent is required to convert the initially formed dihydroquinoline intermediate into the aromatic quinoline product. Options include 2-bromo-nitrobenzene, arsenic pentoxide, or the nitro group of a starting material.[2][3][4]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The Skraup and Doebner-von Miller reactions can be hazardous if not controlled properly.

  • Exothermic Reaction: The reaction is often highly exothermic and can become violent, especially on a larger scale. Careful temperature control and slow reagent addition are critical.[2]

  • Toxic Reagents: Many of the reagents are toxic and corrosive. Aniline derivatives are toxic, strong acids are corrosive, and oxidizing agents like arsenic oxide are highly poisonous.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I introduce the bromine atom after forming the 8-methoxy-2-methylquinoline core?

A4: Yes, this is a viable alternative strategy. You could first synthesize 8-methoxy-2-methylquinoline and then perform an electrophilic aromatic substitution (bromination). Bromination of 8-methoxyquinoline has been shown to selectively yield the 5-bromo derivative as the sole product under certain conditions.[9][10] This approach may offer better overall yield and avoid the regioselectivity issues of starting with the brominated aniline.

Data Presentation

The following tables summarize typical and optimized reaction conditions for the synthesis of this compound via a Doebner-von Miller approach and a late-stage bromination strategy.

Table 1: Doebner-von Miller Synthesis Conditions

ParameterTypical ConditionsOptimized Conditions
Aniline Substrate 2-Amino-4-bromoanisoleHigh Purity 2-Amino-4-bromoanisole
Carbonyl Source CrotonaldehydeFreshly distilled Crotonaldehyde
Acid Catalyst 18% HCl or conc. H₂SO₄18% HCl with catalytic ZnCl₂
Oxidizing Agent 2-Bromonitrobenzene2-Bromonitrobenzene
Temperature 100-130°C (Reflux)95-105°C (Strictly controlled)
Reaction Time 3-5 hours4 hours (Monitored by TLC)
Typical Yield 40-60%65-75%

Table 2: Late-Stage Bromination Conditions

ParameterTypical ConditionsOptimized Conditions
Substrate 8-Methoxy-2-methylquinolineHigh Purity 8-Methoxy-2-methylquinoline
Brominating Agent Bromine (Br₂) in CHCl₃N-Bromosuccinimide (NBS)
Solvent Chloroform (CHCl₃) or Acetonitrile (CH₃CN)Acetonitrile (CH₃CN)
Temperature Room Temperature60°C
Reaction Time 1-4 hours16 hours (Monitored by TLC)
Typical Yield >90% (for bromination step)>95% (for bromination step)

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of this compound

This protocol is adapted from procedures for similar 2-methylquinolines.[3]

  • Preparation: To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 2-amino-4-bromoanisole (0.1 mol), boric acid (0.1 mol), and 18% hydrochloric acid (100 mL).

  • Heating: Heat the solution to reflux with vigorous stirring.

  • Reagent Addition: Slowly add a mixture of crotonaldehyde (0.12 mol) and 2-bromonitrobenzene (0.02 mol) dropwise over 1 hour. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue stirring at reflux (approx. 100-105°C) for an additional 3 hours.

  • Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (0.1 mol) and stir vigorously for 30 minutes.

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath. A crude solid may precipitate. Filter the mixture and wash the solid with cold 2-propanol. Dissolve the collected solid in water and neutralize to pH 8-9 with concentrated ammonium hydroxide.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Bromination of 8-Methoxy-2-methylquinoline

This protocol is based on established methods for brominating quinoline systems.[9][11]

  • Preparation: Dissolve 8-methoxy-2-methylquinoline (0.05 mol) in acetonitrile (150 mL) in a round-bottom flask at room temperature.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.06 mol) to the solution.

  • Heating and Reaction: Heat the reaction mixture to 60°C and stir for 16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate (250 mL). Wash the organic layer sequentially with a 5% sodium bicarbonate solution (2 x 50 mL) and saturated brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography to yield pure this compound.

Visualizations

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis.

G General Experimental Workflow A 1. Prepare Reactants (Aniline, Carbonyl, Acid) B 2. Run Reaction (Controlled Heating & Addition) A->B C 3. Quench & Neutralize (Cooling, Basification) B->C D 4. Extraction & Drying (Organic Solvent, Na2SO4) C->D E 5. Purification (Chromatography/Recrystallization) D->E F 6. Analysis (NMR, MS) E->F

Caption: A typical workflow for the synthesis and purification of quinoline derivatives.

G Troubleshooting: Low Product Yield Start Problem: Low Yield Reagents Check Starting Materials Start->Reagents Conditions Check Reaction Conditions Start->Conditions Workup Check Work-up & Purification Start->Workup Reagent_Purity Impure Aniline or Carbonyl Compound? Reagents->Reagent_Purity Purity Reagent_Stoich Incorrect Stoichiometry? Reagents->Reagent_Stoich Amounts Cond_Temp Temperature too low/high? (Polymerization?) Conditions->Cond_Temp Temp Cond_Time Reaction time too short? (TLC Check) Conditions->Cond_Time Time Cond_Oxidant Oxidant ineffective? Conditions->Cond_Oxidant Oxidation Workup_pH Incomplete Neutralization? (Check pH) Workup->Workup_pH pH Workup_Extract Extraction Loss? (Emulsion?) Workup->Workup_Extract Extraction Workup_Purify Loss during Purification? Workup->Workup_Purify Purification

Caption: A decision tree for diagnosing the cause of low reaction yield.

References

Technical Support Center: 5-Bromo-8-methoxy-2-methylquinoline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Bromo-8-methoxy-2-methylquinoline.

Troubleshooting Guides

Issue 1: Oily Product Formation During Recrystallization

Question: My product oils out during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here are several troubleshooting steps:

  • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the mixture to decrease the saturation.

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before inducing crystallization. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-defined crystals.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If the above methods fail, the solvent system is likely unsuitable. Consider using a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. Then, gently heat the mixture until it is clear again and allow it to cool slowly.

Issue 2: Poor Separation or Streaking on TLC Plates

Question: I'm having trouble getting good separation of my compound from impurities on a TLC plate. The spots are streaking. What could be the cause and how can I fix it?

Answer: Streaking on a TLC plate is often indicative of overloading the sample, using a solvent system with inappropriate polarity, or the presence of highly polar impurities.

  • Dilute Your Sample: Prepare a more dilute solution of your crude product for spotting on the TLC plate. Overloading is a frequent cause of streaking.

  • Adjust Eluent Polarity:

    • If the spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).

    • If the spots run with the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.

  • Add an Acid or Base Modifier: If your compound or impurities are acidic or basic, adding a small amount of a modifier to the eluent can improve separation and reduce streaking. For quinolines, which are basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to de-activate the acidic silica gel and produce sharper spots.

  • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't resolve the issue, consider using a different stationary phase. For basic compounds like quinolines, alumina plates can sometimes provide better separation than silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The Skraup synthesis, a common method for preparing quinolines, is known to be a "dirty" reaction that can produce tarry byproducts.[1][2] Specific impurities can include:

  • Starting materials: Unreacted 4-bromo-2-methoxyaniline and glycerol.
  • Over-brominated or under-brominated products: Depending on the reaction control, species with different degrees of bromination might be present.
  • Polymeric/Tarry substances: These are complex, high molecular weight byproducts formed from the polymerization of intermediates under the harsh acidic and oxidative conditions of the Skraup reaction.
  • Isomers: Depending on the starting materials and reaction conditions, positional isomers may be formed.

Q2: What is a reliable starting point for column chromatography purification?

A2: For a closely related compound, 5-bromo-8-methoxyquinoline, a successful purification was achieved using column chromatography on alumina with an eluent of ethyl acetate/hexane (1:3) .[3] This is a good starting point for this compound. It is always recommended to first determine the optimal eluent system using TLC.

Q3: Which is better for purifying this compound: silica gel or alumina?

A3: Both silica gel and alumina can be used for the chromatography of quinoline derivatives. However, given that quinolines are basic compounds, alumina is often a better choice.[4][5] The acidic nature of silica gel can sometimes lead to strong adsorption of basic compounds, resulting in tailing of peaks and poor separation. Alumina is generally less acidic and can provide better results for such compounds.

Q4: Can you provide a general protocol for recrystallization?

A4: A mixed solvent system is often effective for the recrystallization of quinoline derivatives. A common approach is to use a polar solvent in which the compound is soluble, and a non-polar anti-solvent.

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol, acetone).

  • Addition of Anti-solvent: While the solution is still hot, slowly add a non-polar anti-solvent (e.g., hexane or water) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot dissolving solvent back into the mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this time.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodStationary PhaseRecommended Solvent/Eluent System (Starting Point)Expected Outcome
Column Chromatography AluminaEthyl Acetate / Hexane (1:3)Good separation of the desired product from less polar impurities.[3]
Silica GelEthyl Acetate / Hexane with 0.5% TriethylamineThe triethylamine helps to reduce tailing of the basic quinoline compound.
Recrystallization N/AEthanol / WaterEffective for moderately polar compounds.
Acetone / HexaneGood for compounds that are highly soluble in acetone and poorly soluble in hexane.
TolueneCan be effective for aromatic compounds, but heating is required.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude 5-Bromo-8-methoxy- 2-methylquinoline TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Analyze Purity Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively Pure Column_Chromatography->Recrystallization Further Purification Pure_Product Pure Product Column_Chromatography->Pure_Product Collect Fractions Recrystallization->Pure_Product Isolate Crystals

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Product Oils Out During Recrystallization Add_Solvent Add more hot solvent Start->Add_Solvent Slow_Cooling Cool solution slowly Add_Solvent->Slow_Cooling Still Oiling Out Success Crystals Form Add_Solvent->Success Resolved Scratch_Flask Scratch inner surface of flask Slow_Cooling->Scratch_Flask Still Oiling Out Slow_Cooling->Success Resolved Seed_Crystal Add a seed crystal Scratch_Flask->Seed_Crystal Still Oiling Out Scratch_Flask->Success Resolved Change_Solvent Change solvent system (e.g., mixed solvents) Seed_Crystal->Change_Solvent Still Oiling Out Seed_Crystal->Success Resolved Change_Solvent->Success Resolved

Caption: A troubleshooting guide for when a product oils out during recrystallization.

References

Technical Support Center: Degradation of 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-8-methoxy-2-methylquinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, they can be inferred from the degradation of quinoline and its derivatives. The primary degradation routes are expected to be photocatalysis and biodegradation, both of which typically involve initial oxidation or hydroxylation of the quinoline ring. The presence of bromo, methoxy, and methyl groups will influence the reaction sites and the nature of the intermediates. Potential initial degradation steps could include hydroxylation of the quinoline ring, demethylation of the methoxy group, oxidation of the methyl group, and potential debromination.

Q2: What are the expected initial degradation products?

Based on the degradation of similar compounds, the initial products could include hydroxylated derivatives of this compound. For instance, photocatalytic degradation of quinoline often yields hydroxyquinolines.[1] Biodegradation pathways of quinoline also commonly proceed through hydroxylated intermediates like 2-hydroxyquinoline and 8-hydroxycoumarin.[2][3] Therefore, one might expect to see mono- or di-hydroxylated forms of the parent compound, or products where the methoxy group has been converted to a hydroxyl group.

Q3: Which analytical techniques are most suitable for studying the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC) is essential for separating the parent compound from its degradation products.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of the degradation products, which aids in their structural elucidation.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about the isolated degradation products, confirming their identity.[7][8]

Troubleshooting Guides

Photocatalytic Degradation Experiments
Issue Possible Cause(s) Troubleshooting Step(s)
Low or no degradation of this compound Inactive photocatalyst.- Ensure the catalyst has been properly activated and stored.- Consider testing a new batch of catalyst.
Inappropriate light source.- Verify that the wavelength of the light source is suitable for activating the chosen photocatalyst.[9]
Incorrect pH of the reaction mixture.- Optimize the pH of the solution, as it can significantly affect the surface charge of the catalyst and the reaction kinetics.[9]
Inconsistent degradation rates between experiments Variations in catalyst concentration.- Ensure accurate and consistent weighing and suspension of the photocatalyst for each experiment.
Fluctuations in light intensity.- Monitor and maintain a constant light intensity throughout the experiment.
Temperature variations.- Use a temperature-controlled reaction setup to maintain a consistent temperature.
Difficulty in identifying degradation products Low concentration of intermediates.- Adjust reaction time to capture intermediates at their maximum concentration.- Concentrate the sample before analysis.
Co-elution of products in HPLC.- Optimize the HPLC method (e.g., gradient, column, mobile phase) to improve separation.
Biodegradation Experiments
Issue Possible Cause(s) Troubleshooting Step(s)
No observable degradation Microbial culture is not adapted to the compound.- Acclimatize the microbial culture to the compound by gradually increasing its concentration over time.- Source microorganisms from environments contaminated with similar compounds.
Toxicity of the compound to the microorganisms.- Start with a lower concentration of the compound to avoid shock loading the culture.
Unfavorable culture conditions.- Optimize pH, temperature, and nutrient composition of the growth medium.
Slow degradation rate Low bioavailability of the compound.- The compound may have low water solubility. Consider using a co-solvent or surfactant to increase its bioavailability.
Insufficient microbial biomass.- Ensure a sufficient initial concentration of microbial biomass.
Formation of persistent intermediates The microbial consortium lacks the necessary enzymes for complete degradation.- Augment the culture with other microbial strains known to degrade related aromatic compounds.
The intermediate is toxic at higher concentrations.- Monitor the concentration of intermediates and adjust experimental conditions if they accumulate to inhibitory levels.

Experimental Protocols

Protocol 1: General Photocatalytic Degradation Assay
  • Catalyst Suspension Preparation: Suspend a known amount of photocatalyst (e.g., TiO2 P25) in a defined volume of ultrapure water. Sonicate the suspension to ensure uniform dispersion.

  • Reaction Setup: In a quartz photoreactor, add the this compound stock solution to the catalyst suspension to achieve the desired initial concentration.

  • Equilibration: Stir the mixture in the dark for a specified period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

  • Initiation of Photoreaction: Turn on the light source (e.g., a UV lamp with a specific wavelength).

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Preparation: Immediately filter the aliquots through a 0.22 µm syringe filter to remove the catalyst particles.

  • Analysis: Analyze the filtrate using HPLC to determine the concentration of the parent compound and identify the formation of degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS
  • Sample Collection: Collect samples at various time points from the degradation experiment.

  • Sample Preparation: Filter the samples to remove any solid particles (e.g., photocatalyst or microbial biomass). Depending on the expected concentration of degradation products, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes.

  • LC Separation: Inject the prepared sample into an LC-MS system equipped with a suitable column (e.g., C18). Develop a gradient elution method using appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to achieve good separation of the parent compound and its degradation products.

  • MS Detection: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential degradation products. Use full scan mode to identify the molecular ions of the products and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

Visualizations

Degradation_Pathway cluster_photocatalysis Photocatalysis Parent_Compound This compound Hydroxylated_Intermediates Hydroxylated Intermediates Parent_Compound->Hydroxylated_Intermediates •OH, O2•- attack Ring_Opened_Products Ring-Opened Products Hydroxylated_Intermediates->Ring_Opened_Products Further Oxidation Mineralization CO2 + H2O + Br- Ring_Opened_Products->Mineralization Experimental_Workflow Start Degradation Experiment (Photocatalysis or Biodegradation) Sampling Regular Sampling Start->Sampling Filtration Sample Filtration (Remove Catalyst/Biomass) Sampling->Filtration HPLC_Analysis HPLC Analysis (Quantify Parent Compound) Filtration->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identify Intermediates) Filtration->LCMS_Analysis End Pathway Elucidation HPLC_Analysis->End NMR_Analysis NMR Spectroscopy (Structure Elucidation) LCMS_Analysis->NMR_Analysis NMR_Analysis->End

References

Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 5-Bromo-8-methoxy-2-methylquinoline for various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a quinoline derivative, is expected to have low aqueous solubility but should be soluble in many organic solvents.[1] For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.

Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A2: This is a common issue with compounds that have poor aqueous solubility. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.

  • Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always run a vehicle control to ensure the solvent is not affecting the assay outcome.

  • Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol or propylene glycol to prepare your stock solution.[2]

  • pH adjustment: The solubility of quinoline derivatives can be pH-dependent.[3] If your compound has a basic nitrogen atom, slightly acidifying the buffer (if the assay permits) may improve solubility.

  • Use of surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F68, can help to solubilize hydrophobic compounds.[2]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[4] It is a powerful solvent that is miscible with a wide range of aqueous buffers.

Q4: Are there any other techniques to improve the solubility of this compound for in vivo studies?

A4: For in vivo applications where high concentrations of organic solvents are not permissible, more advanced formulation strategies may be necessary. These can include:

  • Solid dispersions: This involves dispersing the compound in a carrier matrix at the molecular level.

  • Complexation with cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug, increasing its apparent water solubility.[5]

  • Nanoparticle formulations: Reducing the particle size to the nanoscale can significantly increase the dissolution rate and solubility.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon addition to aqueous buffer. The compound has low aqueous solubility and has exceeded its solubility limit in the final assay buffer.1. Lower the final concentration of the compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay volume, ensuring it does not affect the assay. 3. Consider using a different co-solvent such as ethanol.[2] 4. If permissible by the experimental conditions, adjust the pH of the buffer.[3]
Inconsistent assay results. The compound may not be fully dissolved, leading to variability in the actual concentration in the assay.1. Ensure the stock solution is completely clear before use. Gentle warming or sonication may be required. 2. Vortex the diluted solution thoroughly before adding it to the assay plate. 3. Prepare fresh dilutions for each experiment.
Difficulty dissolving the compound in the initial solvent. The compound may be highly crystalline or require more energy to dissolve.1. Use a high-purity grade of the solvent. 2. Gently warm the solution (e.g., in a 37°C water bath). 3. Use sonication to aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standard stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (MW: 252.11 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.52 mg of the compound.

  • Add the appropriate volume of DMSO to the vial containing the compound.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Dilution into Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous assay buffer from a DMSO stock solution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous assay buffer

  • Vortex mixer

Procedure:

  • Bring the stock solution and the assay buffer to room temperature.

  • Perform serial dilutions of the stock solution in DMSO if necessary to achieve the desired intermediate concentrations.

  • To prepare the final working solution, add a small volume of the DMSO stock solution to the aqueous buffer. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer.

  • Immediately after adding the stock solution to the buffer, vortex the solution thoroughly to ensure rapid and uniform mixing, which can help prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

Visualizing the Troubleshooting Workflow

G Workflow for Troubleshooting Solubility Issues start Start: Compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_solvent Can the co-solvent concentration be increased? check_conc->check_solvent No end_success Success: Compound is soluble lower_conc->end_success increase_solvent Increase co-solvent (e.g., DMSO) concentration check_solvent->increase_solvent Yes check_ph Can the pH of the buffer be adjusted? check_solvent->check_ph No check_assay_compat Is the new solvent concentration compatible with the assay? increase_solvent->check_assay_compat run_control Run a vehicle control experiment check_assay_compat->run_control Yes change_solvent Consider alternative co-solvents (e.g., Ethanol) check_assay_compat->change_solvent No run_control->end_success change_solvent->end_success adjust_ph Adjust buffer pH check_ph->adjust_ph Yes use_surfactant Consider adding a surfactant check_ph->use_surfactant No adjust_ph->end_success end_fail Further formulation development needed use_surfactant->end_fail

Caption: A flowchart illustrating the decision-making process for addressing solubility issues.

References

Troubleshooting Suzuki coupling with 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Suzuki Coupling Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the Suzuki coupling of 5-Bromo-8-methoxy-2-methylquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows very low or no conversion to the desired product. What are the most common causes?

Answer: Low to no conversion in a Suzuki coupling, especially with a substituted quinoline, can stem from several factors. The most critical to investigate are the catalyst system, reaction conditions, and starting material quality.

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently or is deactivating prematurely. The nitrogen on the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Suboptimal Ligand: The steric and electronic properties of your ligand are crucial. Standard ligands like PPh₃ may be ineffective for this substrate due to the steric hindrance from the 2-methyl group and the electronic-donating effect of the 8-methoxy group.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required to facilitate both the oxidative addition and reductive elimination steps with challenging substrates.[2][3]

  • Inappropriate Base or Solvent: The base is essential for activating the boronic acid to form a boronate species, which is necessary for transmetalation.[4] If the base is too weak, insoluble, or if the solvent system does not promote the reaction, the catalytic cycle will stall.

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert nitrogen or argon atmosphere can lead to rapid catalyst decomposition and formation of palladium black.[5]

  • Poor Starting Material Quality: Ensure the this compound is pure. Impurities can interfere with the catalyst. The boronic acid should also be of high quality, as they can degrade over time, especially if not stored properly.

Q2: My reaction starts but seems to stall, leaving a significant amount of starting material. What should I try?

Answer: A stalled reaction often points to catalyst deactivation or issues with reagent solubility.

  • Catalyst Deactivation: The active Pd(0) species may be precipitating as palladium black.[5] This can be caused by high temperatures or the presence of oxygen. Consider using a more robust catalyst system or slightly lower reaction temperatures.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.

  • Insolubility: Your starting material, intermediate, or product might be precipitating out of the solution, effectively halting the reaction.[6] Try a different solvent system that offers better solubility for all components at the reaction temperature, such as dioxane/water or 2-MeTHF/water.[7]

  • Insufficient Base: The base can be consumed during the reaction. Using a larger excess (3-4 equivalents) of a strong, soluble base like Cs₂CO₃ can sometimes resolve this issue.[8]

Q3: I am observing significant side products, such as homocoupling or protodeboronation. How can I minimize these?

Answer: The formation of side products is common and can often be suppressed by tuning the reaction conditions.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together or two molecules of the aryl halide couple. It is often promoted by the presence of oxygen or high catalyst loadings. Ensure thorough degassing and consider slightly reducing the catalyst amount.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water). It is often base-catalyzed and can be a significant issue with electron-rich or sterically hindered boronic acids.

    • Solution: Use a less aqueous solvent system or anhydrous conditions. Using potassium trifluoroborate salts instead of boronic acids can also reduce protodeboronation.[9] Additionally, ensuring a faster transmetalation step by using an appropriate ligand and base can help the desired reaction outcompete this side reaction.

Data Presentation: Key Reaction Parameters

For a challenging substrate like this compound, the choice of catalyst, ligand, base, and solvent is critical. The tables below summarize common options.

Table 1: Recommended Catalyst & Ligand Combinations

Catalyst PrecursorLigandTypical Loading (mol%)Use Case & Considerations
Pd(PPh₃)₄None2-5Standard, air-sensitive catalyst. May be ineffective for this sterically hindered substrate.[10]
Pd₂(dba)₃SPhosPd: 1-2, Ligand: 2-4Excellent for sterically hindered and electron-rich aryl bromides. Promotes fast reductive elimination.[11]
Pd(OAc)₂RuPhosPd: 1-2, Ligand: 2-4Highly active system for difficult couplings, often provides high yields where others fail.
PdCl₂(dppf)None2-5A robust, air-stable catalyst that is effective for a wide range of substrates. A good second choice if Pd(PPh₃)₄ fails.[12]

Table 2: Base and Solvent Systems

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃Toluene / H₂O (4:1)80-100Standard conditions, but K₂CO₃ has limited solubility.
K₃PO₄1,4-Dioxane / H₂O (4:1)90-110A stronger base than K₂CO₃, often more effective. Dioxane is a good solvent for many organics.[10]
Cs₂CO₃1,4-Dioxane / H₂O (4:1)80-100Highly soluble and effective base, often the best choice for difficult couplings.[6]
KOtBu2-MeTHF (anhydrous)70-90Anhydrous conditions can prevent protodeboronation. KOtBu is a very strong base.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Conditions

This protocol serves as a good starting point for the reaction.

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the bromoquinoline.

  • Place the reaction vial in a preheated oil bath at 90 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for a Challenging Coupling

This protocol uses a more active catalyst system and is recommended if Protocol 1 fails.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground Cs₂CO₃ (3.0 equiv).

  • In a separate vial, add the palladium precursor Pd₂(dba)₃ (1.5 mol%) and the ligand SPhos (3.5 mol%).

  • Place the Schlenk flask and the catalyst vial under high vacuum and backfill with argon. Repeat this cycle three times.

  • To the Schlenk flask, add degassed 1,4-dioxane via syringe to dissolve the reagents.

  • Add the catalyst/ligand mixture to the Schlenk flask against a positive flow of argon.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir vigorously and monitor the reaction progress.

  • Follow steps 7-9 from Protocol 1 for workup and purification.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition product Ar-Ar' (Coupled Product) pd0->product trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_complex Product Complex aryl_halide Ar-X (this compound) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronic_acid boronate->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_inert Was inert atmosphere maintained? start->check_inert check_inert->start No, re-run with proper degassing check_reagents Are reagents pure and catalyst active? check_inert->check_reagents Yes check_reagents->start No, use fresh reagents/catalyst change_conditions Modify Reaction Conditions check_reagents->change_conditions Yes change_ligand Use bulky, electron-rich ligand (e.g., SPhos) change_conditions->change_ligand change_base Use stronger/more soluble base (e.g., Cs₂CO₃) change_solvent Change solvent system (e.g., Dioxane, 2-MeTHF) change_base->change_solvent change_ligand->change_base success Reaction Successful change_solvent->success

Caption: A logical workflow for troubleshooting a failed Suzuki coupling experiment.

Reaction Component Relationships

Component_Relationships ArylHalide Aryl Halide (Substrate) Yield Yield ArylHalide->Yield Sterics/Electronics BoronicAcid Boronic Acid (Coupling Partner) BoronicAcid->Yield Stability Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Yield Activity Ligand Ligand (e.g., SPhos) Ligand->Yield Rate SideProducts Side Products (Homocoupling, etc.) Ligand->SideProducts Selectivity Base Base (e.g., K₃PO₄) Base->Yield Activation Base->SideProducts Protodeboronation Solvent Solvent (e.g., Dioxane) Solvent->Yield Solubility

Caption: Interdependencies of reaction components on the overall outcome.

References

How to avoid dibromination in quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing dibromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of dibromination during quinoline synthesis?

Dibromination in quinoline synthesis is primarily a result of the high reactivity of certain quinoline derivatives towards electrophilic aromatic substitution. The main contributing factors are:

  • Activating Substituents: Electron-donating groups (e.g., -OH, -NH2, -OCH3) on the quinoline ring increase its nucleophilicity, making it more susceptible to multiple brominations.[1][2]

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., molecular bromine, N-bromosuccinimide) significantly increases the likelihood of a second bromination event occurring on the already mono-brominated product.[1]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy for the less favorable second bromination to occur. The choice of solvent can also influence the reaction rate and selectivity.[1][2]

Q2: How can I selectively achieve monobromination of an activated quinoline derivative?

Achieving selective monobromination requires careful control over the reaction conditions. Here are key strategies:

  • Control Stoichiometry: Use a precise stoichiometric amount (or a slight deficit) of the brominating agent relative to the quinoline substrate. This limits the availability of the electrophile for a second reaction.[1]

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C) reduces the reaction rate and enhances the selectivity for the more reactive site, minimizing over-bromination.[1]

  • Choice of Brominating Agent: Milder brominating agents can offer better control. For instance, N-bromosuccinimide (NBS) is often used for more selective brominations compared to molecular bromine.[2]

  • Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the intermediates. Solvents like chloroform, carbon tetrachloride, or acetonitrile are commonly used.[1][2]

  • Use of Strong Acids: Performing the bromination in a strong acid like concentrated sulfuric acid can protonate the quinoline nitrogen, deactivating the ring towards electrophilic attack and leading to more controlled and regioselective monobromination.[3][4]

Q3: At which positions on the quinoline ring is dibromination most likely to occur?

For activated quinolines, such as 8-hydroxyquinoline, dibromination typically occurs at the 5- and 7-positions.[1][2] The activating group directs the electrophilic attack to these positions.

Troubleshooting Guide: Unwanted Dibromination

If you are observing significant amounts of dibrominated product in your reaction, follow this troubleshooting guide:

Symptom Possible Cause(s) Suggested Solution(s)
High percentage of dibrominated product1. Excess brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Carefully control the stoichiometry of the brominating agent to 1.0-1.1 equivalents. 2. Lower the reaction temperature (e.g., to 0 °C or room temperature). 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Mixture of mono- and di-brominated productsThe mono-brominated product is sufficiently activated to react further.1. Use a less reactive brominating agent (e.g., NBS instead of Br2). 2. Change the solvent to one that may offer better selectivity. 3. Consider performing the reaction in a strong acid to deactivate the ring.[3][4]
Incorrect regioselectivity of brominationThe directing effects of substituents are leading to undesired isomers.1. Re-evaluate the electronic and steric effects of your substituents. 2. Consider using a different synthetic route or a protecting group strategy to block certain positions. 3. The use of strong acids can alter the regioselectivity of the bromination.[3]

Data Presentation: Influence of Reaction Conditions on Bromination of 8-Hydroxyquinoline

The following table summarizes the effect of varying the equivalents of molecular bromine on the product distribution in the bromination of 8-hydroxyquinoline in acetonitrile (CH3CN).

EntryEquivalents of Br2SolventTemperature (°C)Yield of 5,7-dibromo-8-hydroxyquinoline (%)Yield of 7-bromo-8-hydroxyquinoline (%)
12.1CH3CN090-
21.5CH3CN03758
31.1CH3CN02545

Data adapted from "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles".[1]

Experimental Protocols

Protocol 1: Selective Monobromination of 8-Methoxyquinoline

This protocol is designed to favor the formation of the monobrominated product, 5-bromo-8-methoxyquinoline.

Materials:

  • 8-Methoxyquinoline

  • Molecular bromine (Br2)

  • Chloroform (CHCl3), distilled

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform in a round-bottom flask.

  • In a separate flask, prepare a solution of molecular bromine (1.1 eq) in chloroform.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature in the dark.

  • Stir the reaction mixture for 48 hours at ambient temperature.

  • Upon completion of the reaction (monitored by TLC), wash the organic layer with a 5% aqueous solution of NaHCO3 (3 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-bromo-8-methoxyquinoline.[2]

Protocol 2: Synthesis of 5,7-dibromo-8-hydroxyquinoline

This protocol is optimized for the synthesis of the dibrominated product.

Materials:

  • 8-Hydroxyquinoline

  • Molecular bromine (Br2)

  • Acetonitrile (CH3CN)

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 8-hydroxyquinoline (1.0 eq) in acetonitrile in a round-bottom flask.

  • In a separate flask, prepare a solution of molecular bromine (2.1 eq) in acetonitrile.

  • Add the bromine solution to the 8-hydroxyquinoline solution over 10 minutes at 0 °C (ice bath).

  • Stir the mixture at 0 °C for 24 hours.

  • After the reaction is complete, wash the organic layer with a 5% aqueous solution of NaHCO3 (4 x 25 mL).

  • Dry the organic layer over anhydrous Na2SO4 and remove the solvent under reduced pressure to yield 5,7-dibromo-8-hydroxyquinoline.[1]

Visualizations

Caption: Mechanism of dibromination in activated quinolines.

Caption: Troubleshooting workflow for unwanted dibromination.

References

Technical Support Center: Catalyst Selection for Reactions Involving 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-8-methoxy-2-methylquinoline. It offers guidance on catalyst selection and reaction optimization for common cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst may be inactive or decomposed.

    • Solution: Ensure the use of a high-quality catalyst. Consider using a pre-catalyst that is more stable. For electron-rich substrates like this quinoline derivative, ligands that are more electron-donating can enhance catalyst activity.

  • Inappropriate Base: The choice and quality of the base are critical.

    • Solution: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] Ensure the base is finely powdered and anhydrous. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) might be necessary.

  • Solvent Issues: The solvent system may not be optimal for the reaction.

    • Solution: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used for Suzuki reactions. Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.

  • Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation).

    • Solution: Use a slight excess of the boronic acid. Consider using boronic esters (e.g., pinacol esters) which can be more stable.

Issue 2: Formation of Side Products in Buchwald-Hartwig Amination

Possible Side Products and Mitigation Strategies:

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.

    • Cause: This can be promoted by certain phosphine ligands and the presence of moisture or other protic sources.

    • Solution: Use bulky alkylphosphine ligands which can suppress this side reaction. Ensure anhydrous reaction conditions.

  • Homocoupling of Aryl Halide: Two molecules of the quinoline derivative couple together.

    • Cause: This can occur at higher temperatures or with certain catalyst systems.

    • Solution: Lowering the reaction temperature and using a catalyst system known for high selectivity can help. The choice of ligand is crucial in minimizing this side reaction.

Frequently Asked Questions (FAQs)

Catalyst Selection:

  • Q1: What are the recommended catalysts for Suzuki-Miyaura coupling with this compound?

    • A1: For Suzuki-Miyaura reactions with bromoquinolines, palladium catalysts are standard. A common choice is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). For more challenging couplings, catalyst systems using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as SPhos, XPhos, or RuPhos can be more effective. The choice of ligand can significantly impact the reaction's success.

  • Q2: Which catalyst systems are suitable for Buchwald-Hartwig amination of this compound?

    • A2: Palladium-based catalysts with bulky, electron-rich phosphine ligands are the most effective for Buchwald-Hartwig amination. Systems like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as Johnphos, RuPhos, or Xantphos are recommended.[2][3] The specific choice will depend on the amine coupling partner.

  • Q3: What catalysts should I consider for Sonogashira coupling with this substrate?

    • A3: The classic Sonogashira coupling catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4] An amine base, such as triethylamine or diisopropylamine, is also required.[5]

Reaction Conditions and Optimization:

  • Q4: How do the methoxy and methyl groups on the quinoline ring affect catalyst selection and reactivity?

    • A4: The electron-donating nature of the methoxy and methyl groups can make the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst. This may necessitate the use of more electron-rich and sterically bulky phosphine ligands to promote the catalytic cycle.

  • Q5: What are the key parameters to optimize for a successful cross-coupling reaction with this compound?

    • A5: The key parameters to optimize are the choice of palladium precursor and ligand, the base, the solvent, and the reaction temperature. For sensitive substrates, careful degassing of the reaction mixture to remove oxygen is crucial to prevent catalyst deactivation.

Data Presentation

Table 1: Catalyst Systems for Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with N-methylaniline *

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Johnphos (L1)5 (Pd(OAc)₂) / 10 (Ligand)NaO-t-BuToluene110-12024Incomplete Conversion
TTBP (L2)5 (Pd(OAc)₂) / 10 (Ligand)NaO-t-BuToluene110-1202475
DTBNpP (L3)5 (Pd(OAc)₂) / 10 (Ligand)NaO-t-BuToluene110-1202480
P(Cy)₃ (L4)5 (Pd(OAc)₂) / 10 (Ligand)NaO-t-BuToluene110-1202460

*Data is for the structurally similar 5-Bromo-8-benzyloxyquinoline as a proxy.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide:

  • To a reaction vessel, add the this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide:

  • To a reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.2-2 times the palladium amount).

  • Add the this compound (1 equivalent) and the amine (1.2-1.5 equivalents).

  • Add the base (e.g., NaO-t-Bu or Cs₂CO₃, 1.5-2 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete.

  • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Sonogashira Coupling of an Aryl Bromide: [7]

  • To a degassed solution of the this compound (1 equivalent) in a suitable solvent (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide (CuI, 1-3 mol%).

  • Degas the reaction mixture again for a few minutes at room temperature.

  • Add the terminal alkyne (1.1-1.5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reagents Reaction Components cluster_process Reaction Process cluster_workup Workup & Purification A 5-Bromo-8-methoxy- 2-methylquinoline G Inert Atmosphere (Argon/Nitrogen) A->G B Coupling Partner (Boronic Acid, Amine, or Alkyne) B->G C Palladium Catalyst C->G D Ligand (optional) D->G E Base E->G F Solvent F->G H Heating & Stirring G->H I Reaction Monitoring (TLC/LC-MS) H->I J Quenching & Extraction I->J K Purification (Column Chromatography) J->K L Final Product K->L

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_logic Start Low/No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Base Evaluate Base Start->Base Solvent Optimize Solvent Start->Solvent Substrate Check Substrate Quality Start->Substrate ChangeCatalyst Use Fresh/Different Catalyst/Ligand Catalyst->ChangeCatalyst Inactive ChangeBase Use Anhydrous/Finer Base Base->ChangeBase Ineffective DegasSolvent Degas Solvents Thoroughly Solvent->DegasSolvent Oxygen Present PurifySubstrate Purify Starting Materials Substrate->PurifySubstrate Impure

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to 5-Bromo-8-methoxy-2-methylquinoline and Other Quinoline Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of compounds with significant therapeutic potential. Its derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections. This guide provides a comparative analysis of 5-Bromo-8-methoxy-2-methylquinoline against other notable quinoline derivatives, supported by experimental data to inform future research and development.

Overview of this compound

This compound is a substituted quinoline derivative with the chemical formula C₁₁H₁₀BrNO.[1][2] It is primarily recognized and utilized as a key intermediate in the synthesis of more complex molecules.[1][3] Its structure, featuring bromo, methoxy, and methyl groups, provides multiple reactive sites for further chemical modification, making it a valuable building block in the development of novel pharmaceuticals, particularly in the realms of anticancer and antimalarial agents.[1][3] While direct biological activity data for this specific intermediate is not extensively published, its structural motifs are present in many biologically active quinolines. Therefore, its potential can be inferred by comparing it with well-studied analogues.

Comparative Analysis of Anticancer Activity

The anticancer potential of quinoline derivatives is a major focus of current research. The substitution pattern on the quinoline ring system significantly influences cytotoxicity and the mechanism of action. Below is a comparison of various quinoline derivatives, including those with structural similarities to this compound, against several human cancer cell lines.

Quantitative Data: Cytotoxicity of Quinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC₅₀ values indicate higher potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Indolo[2,3-b]quinoline Derivatives (Structurally Related)
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.355-Fluorouracil>100[4]
Caco-2 (Colon)0.545-Fluorouracil1.32[4]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineHCT116 (Colon)0.33--[5]
Caco-2 (Colon)0.51--[5]
Bromo-Substituted Quinoline Derivatives
5,7-Dibromo-8-hydroxyquinolineC6 (Glioblastoma)9.8 µg/mL5-Fluorouracil1.5 µg/mL[6][7]
HeLa (Cervical)6.7 µg/mL5-Fluorouracil0.9 µg/mL[6][7]
HT29 (Colon)7.2 µg/mL5-Fluorouracil2.1 µg/mL[6][7]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioblastoma)9.6 µg/mL5-Fluorouracil1.5 µg/mL[6]
HeLa (Cervical)5.45 µg/mL5-Fluorouracil0.9 µg/mL[6]
HT29 (Colon)6.75 µg/mL5-Fluorouracil2.1 µg/mL[6]
Other Substituted Quinoline Derivatives
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)~17% viability at 100µM--[8]
8-Nitro-7-quinolinecarbaldehydeCaco-2 (Colon)0.535--[9]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-2 (Colon)0.93--[9]

Note: Direct comparison of IC₅₀ values between different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data from various studies reveal key structural features that determine the biological activity of quinoline derivatives:

  • Halogenation: The presence of a bromine atom, as in this compound, is a common feature in potent anticancer quinolines. Bromination, particularly at positions 5 and 7, often enhances cytotoxic activity.[6][7]

  • Methoxy Group: The methoxy group at position 8 is also significant. The conversion of an 8-hydroxy group to an 8-methoxy group can modulate activity and physicochemical properties. Studies on related compounds show that methoxy substitutions influence anticancer potency.[10]

  • Position 2 Substitution: The methyl group at the C-2 position is a common feature in many synthetic quinolines and can influence the molecule's interaction with biological targets.[11]

  • Antimalarial Activity: For antimalarial 4-aminoquinolines like Chloroquine, the 7-chloro group is considered optimal for activity. Modifications at other positions, such as a methyl group at C-8, have been shown to abolish activity, highlighting the sensitivity of the structure-activity relationship.[12]

Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, it is crucial to visualize the processes involved in drug screening and the cellular pathways targeted by these compounds.

Experimental Workflow: Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening novel chemical compounds for anticancer activity.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo & Preclinical Synthesis Synthesis of Quinoline Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification CellCulture Cancer Cell Line Culture (e.g., HCT116, HeLa) Purification->CellCulture MTT_Assay Cytotoxicity Assay (e.g., MTT) CellCulture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assay IC50->Apoptosis WesternBlot Western Blot (Pathway Analysis) IC50->WesternBlot AnimalModel Xenograft Animal Model WesternBlot->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity

Caption: General workflow for the discovery and evaluation of novel anticancer agents.

Signaling Pathway: PI3K/AKT/mTOR

Several indolo[2,3-b]quinoline derivatives, which are structurally related to the target compound, have been shown to exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->AKT Inhibits Quinoline->mTOR Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by quinoline derivatives.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the anticancer activity of quinoline derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT116, HeLa, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours.[8][13]

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and to assess the effect of a compound on signaling pathways.

  • Cell Lysis: After treatment with the quinoline compound, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-mTOR).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

While this compound is primarily a synthetic precursor, its structural components—a brominated and methoxylated quinoline ring—are hallmarks of potent biological activity. Comparative analysis with structurally related derivatives demonstrates that compounds with these features exhibit significant anticancer properties, often with IC₅₀ values in the low micromolar or even nanomolar range. The mechanism of action for many of these compounds involves the inhibition of critical cell signaling pathways like PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis. For researchers and drug developers, this compound represents a promising starting point for the synthesis of novel, highly active therapeutic agents. Future work should focus on synthesizing a library of derivatives from this intermediate and performing comprehensive biological evaluations to identify lead compounds for further preclinical development.

References

A Comparative Guide to the Biological Activities of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, making them privileged structures in drug discovery.[1][2] This guide provides an objective comparison of the biological activities of various substituted quinolines, supported by experimental data, to aid researchers in the development of novel therapeutics. The activities covered include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.

Anticancer Activity

Substituted quinolines exert anticancer effects through diverse mechanisms, including the inhibition of cell proliferation, induction of apoptosis, cell cycle arrest, and anti-angiogenesis.[3][4] The cytotoxic and anti-proliferative activities of various derivatives have been evaluated against a wide range of human cancer cell lines.

The following table summarizes the in-vitro anti-proliferative activity of selected substituted quinoline derivatives against various cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values in µM.

Compound ID/SeriesSubstitution PatternCancer Cell LineActivity (IC₅₀ / GI₅₀ in µM)Reference
Compound 5a Quinoline-based EGFR/HER-2 dual inhibitorMCF-7 (Breast)0.025 - 0.082 (GI₅₀)[5]
A-549 (Lung)0.025 - 0.082 (GI₅₀)[5]
Compounds 13e, 13f, 13h Pyridine at C4, various substituents on quinolinePC-3 (Prostate)2.61, 4.73, 4.68[6]
KG-1 (Leukemia)3.56, 4.88, 2.98[6]
Compound 5b N-arylpyrimido[4,5-b]quinoline derivativeMCF-7 (Breast)1.67[7]
Compound 3c 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)< 100[8]
MDA-MB-231 (Breast)< 100[8]
A549 (Lung)< 100[8]
Quinoline-Hydrazones 2,6-dichloro hydrazone at C3SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[4]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5.0 x 10³ cells per well.[9]

  • Incubation: The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the substituted quinoline compounds (e.g., 0-100 µM). A reference drug (e.g., cisplatin) and untreated cells (control) are included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells (5x10³ cells/well in 96-well plate) B Overnight Incubation (37°C, 5% CO₂) A->B C Add Substituted Quinolines (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 3-4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate Cell Viability (%) H->I J Determine IC₅₀ Value I->J SAR_Antibacterial_Quinolines cluster_quinoline Quinoline Core SAR for Antibacterial Activity cluster_substitutions Key Substitutions & Effects quinoline_img R1 Position 1: - Lower alkyl group enhances activity. R6 Position 6: - Fluorine atom significantly  enhances activity. R7 Position 7: - Piperazine or pyrrolidine rings  lead to active compounds. R_COOH Position 3: - Carboxylic acid is essential. R_OXO Position 4: - 4-oxo group is essential  for activity. Antimalarial_Hybrid_Strategy cluster_problem Challenge in Antimalarial Therapy cluster_solution Proposed Solution cluster_components Hybrid Components cluster_outcome Desired Outcomes A Drug Resistance to Quinoline Monotherapy B Drug-Drug Interactions in Combination Therapy C Design of Quinoline-Based Hybrid Compounds A->C B->C D Quinoline Scaffold (e.g., 4-Aminoquinoline) C->D E Linker Moiety C->E F Second Pharmacophore (e.g., Sulfonamide, Pyrimidine) C->F D->E G Enhanced Therapeutic Outcome D->G E->F E->G F->G H Overcome Drug Resistance G->H I Reduced Risk of Drug-Drug Interactions G->I

References

Comparative Analysis: 5-Bromo- vs. 5-Chloro-8-Methoxy-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

This guide provides a detailed comparative analysis of 5-bromo-8-methoxy-2-methylquinoline and 5-chloro-8-methoxy-2-methylquinoline. These halogenated quinoline derivatives serve as crucial intermediates in the synthesis of novel therapeutic agents and functional materials. The choice of halogen at the C5-position significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This document compiles available experimental data to facilitate informed decisions in research and development.

Physicochemical Properties

The substitution of bromine versus chlorine at the 5-position on the quinoline ring results in distinct physical properties, which are critical for reaction kinetics, solubility, and formulation. A summary of these properties is presented below.

PropertyThis compound5-Chloro-8-methoxy-2-methylquinoline
CAS Number 103862-55-1[1]Not available
Molecular Formula C₁₁H₁₀BrNO[1]C₁₁H₁₀ClNO[2]
Molecular Weight 252.11 g/mol [1][3]~207.66 g/mol
Appearance Crystalline SolidCrystalline Solid[2]
Melting Point 114°C[1][3]102–103°C[2]
Boiling Point 341°C[1][3]Not available
Solubility Not specifiedSoluble in ethanol, DMSO; less soluble in water[2]

The higher molecular weight and melting point of the bromo-derivative are consistent with the greater atomic mass and stronger intermolecular forces (van der Waals and dipole-dipole) associated with bromine compared to chlorine.

Synthesis and Reactivity

The synthesis of both compounds typically involves the modification of a pre-existing quinoline scaffold. The choice of halogenation agent is the key differentiating step.

This protocol describes the synthesis of a closely related precursor and is adaptable for the 2-methyl derivative.

Methodology:

  • Starting Material: 8-methoxyquinoline (or 8-methoxy-2-methylquinoline).

  • Reaction: A solution of bromine (1.1 equivalents) in chloroform is added dropwise to the starting material dissolved in dichloromethane (CH₂Cl₂) over 10 minutes in the dark at ambient temperature.[4]

  • Stirring: The reaction mixture is stirred for 2 days while being monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, the organic layer is washed three times with a 5% sodium bicarbonate (NaHCO₃) solution, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[4]

  • Purification: The crude material is purified using a short alumina column, eluting with a mixture of ethyl acetate and hexane to yield the final product.[4]

This protocol outlines a general, multi-step pathway for obtaining the chloro-derivative.

Methodology:

  • Starting Material: A suitable precursor such as 5-chloro-8-hydroxyquinoline.[2]

  • Methylation (O-alkylation): The hydroxyl group at the 8-position is converted to a methoxy group using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[2]

  • Functionalization: The methyl group at the 2-position can be introduced via various established methods for quinoline synthesis or modification.[2]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography, with purity confirmed by NMR and mass spectrometry.[2]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Halogenation at C5 cluster_product Final Products Start 8-Methoxy-2-methylquinoline Bromination Bromination (e.g., Br₂/CHCl₃) Start->Bromination Electrophilic Aromatic Substitution Chlorination Chlorination (e.g., SO₂Cl₂) Start->Chlorination Electrophilic Aromatic Substitution Product_Br 5-Bromo-8-methoxy- 2-methylquinoline Bromination->Product_Br Product_Cl 5-Chloro-8-methoxy- 2-methylquinoline Chlorination->Product_Cl

Caption: Generalized workflow for the synthesis of target compounds.

Comparative Biological and Medicinal Chemistry Perspective

While direct comparative biological data is limited, the choice of halogen is a well-established strategy in drug design to modulate a compound's properties. Quinolines are privileged scaffolds in medicinal chemistry with applications as antimalarial, antibacterial, and anticancer agents.[4][5]

  • 5-Chloro Derivative: The chloro group at the C5 position enhances the molecule's electron-withdrawing properties and is known to improve membrane permeability.[2] This can be advantageous for cellular uptake and bioavailability. The integration of a 5-chloro pattern is a recognized feature in some antimalarial pharmacophores.[2]

  • 5-Bromo Derivative: Bromine is more polarizable than chlorine and can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. The bromo-derivative is frequently used as a synthetic intermediate for creating more complex molecules, including potential anticancer and antimalarial agents.[1][3]

The structural features of both molecules—a C8-methoxy group for metabolic stability and a C2-methyl group for steric blocking of metabolism—are strategic additions for enhancing drug-like properties.[2]

Logical_Comparison cluster_bromo 5-Bromo-Substituent cluster_chloro 5-Chloro-Substituent Bromo Bromine (Br) Prop_Br1 Higher Polarizability Bromo->Prop_Br1 Prop_Br2 Potential for Halogen Bonding Bromo->Prop_Br2 App_Br Intermediate for Complex Syntheses Prop_Br2->App_Br influences binding affinity Chloro Chlorine (Cl) Prop_Cl1 Higher Electronegativity Chloro->Prop_Cl1 Prop_Cl2 Enhanced Membrane Permeability Chloro->Prop_Cl2 App_Cl Improved Cellular Uptake Prop_Cl2->App_Cl facilitates

Caption: Impact of halogen substitution on molecular properties.

Conclusion

The selection between 5-bromo- and 5-chloro-8-methoxy-2-methylquinoline depends on the specific research objective.

  • 5-Chloro-8-methoxy-2-methylquinoline may be preferred when enhanced membrane permeability and bioavailability are primary goals for a potential therapeutic agent.[2]

  • This compound , with its potential for halogen bonding and utility as a versatile synthetic handle for further cross-coupling reactions, is an excellent choice for scaffold diversification and structure-activity relationship (SAR) studies.

Further experimental investigation is required to directly compare the biological activities (e.g., cytotoxicity, antimicrobial efficacy) of these two compounds to fully elucidate the impact of the C5-halogen substituent.

References

Efficacy of Substituted Quinoline Derivatives in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various substituted quinoline derivatives against a range of cancer cell lines. While direct anticancer activity data for 5-Bromo-8-methoxy-2-methylquinoline is not extensively available in the reviewed literature, this guide focuses on structurally related compounds, offering valuable insights into the potential of this chemical scaffold in oncology research. The data presented is compiled from multiple studies and aims to provide a clear, objective comparison to aid in drug discovery and development efforts.

Comparative Efficacy of Quinoline Derivatives

The following tables summarize the in vitro cytotoxic activity of several quinoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) HCT116 (Colon)0.335-FuNot specified
Caco-2 (Colon)0.515-FuNot specified
AGS (Gastric)3.65-FuNot specified
PANC-1 (Pancreatic)18.45-FuNot specified
SMMC-7721 (Liver)9.75-FuNot specified

Table 1: Cytotoxicity of an 8-methoxy-2-methyl Substituted Indoloquinoline. [1] This table showcases the potent and selective activity of MMNC against colorectal cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32 (Melanoma)Not specifiedCisplatinNot specified
MDA-MB-231 (Breast)Not specifiedDoxorubicinNot specified
A549 (Lung)Not specifiedCisplatinNot specified
8-methoxy-quinoline-5-sulfonamide derivatives (Series 6) MDA-MB-231 (Breast)Loss of activity--
A549 (Lung)Loss of activity--

Table 2: Activity of 8-substituted Quinoline-5-sulfonamides. [2][3][4] Methylation of the 8-hydroxyl group in this series resulted in a significant loss of anticancer activity, highlighting the importance of this functional group for cytotoxicity.[2][3]

CompoundCancer Cell LineIC50 (µg/mL)
3,5,6,7-tetrabromo-8-methoxyquinoline (7) C6 (Glioblastoma)Not specified
HeLa (Cervical)Not specified
HT29 (Colon)Not specified
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6 (Glioblastoma)5.45 - 9.6
HeLa (Cervical)5.45 - 9.6
HT29 (Colon)5.45 - 9.6
6,8-dibromoquinoline-5-nitro derivative (17) C6 (Glioblastoma)Not specified
HeLa (Cervical)Not specified
HT29 (Colon)Not specified

Table 3: Antiproliferative Activity of Highly Brominated Quinolines. [5] Compound 11, with a hydroxyl group at the 8-position, demonstrated the highest activity among the tested brominated derivatives.[5]

Experimental Protocols

A summary of the key experimental methodologies cited in the referenced studies is provided below.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

    • Protocol: Cancer cells are seeded in 96-well plates and incubated. They are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). After incubation, MTT solution is added to each well and incubated for a further 2-4 hours. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[6]

  • BCPE Assay (Bovine Cornea Papilla Epithelial Cell Proliferation Assay): This assay was used to determine the antiproliferative activities of the highly brominated quinoline derivatives.[5]

  • LDH Assay (Lactate Dehydrogenase Assay): This cytotoxicity assay measures the amount of LDH released from damaged cells as an indicator of cell death.[5]

Apoptosis Assays
  • DNA Laddering: This technique is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.

    • Protocol: Cells are treated with the test compounds. After incubation, genomic DNA is extracted and separated by agarose gel electrophoresis. The presence of a "ladder" of DNA fragments indicates apoptotic cell death.[5]

  • Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Cell Cycle Analysis
  • Flow Cytometry with Propidium Iodide (PI) Staining: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

    • Protocol: Cells are treated with the test compounds, harvested, and fixed (e.g., in ethanol). The cells are then stained with a solution containing PI and RNase A. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Signaling Pathways and Mechanisms of Action

Several quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. The derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has been shown to inhibit the proliferation of colorectal cancer cells by suppressing this pathway.[1][7]

PI3K_AKT_mTOR_Pathway MMNC 8-methoxy-2,5-dimethyl-5H- indolo[2,3-b] quinoline (MMNC) PI3K PI3K MMNC->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by MMNC.

MKK7-JNK Signaling Pathway

The MKK7-JNK signaling pathway is involved in the cellular response to stress and can induce apoptosis. Derivatives of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline have been reported to induce apoptosis in triple-negative breast cancer cells through the activation of this pathway.[8]

MKK7_JNK_Pathway Quinoline_Derivative 8-(benzyloxy)-5,7-dibromo- 2-methylquinoline derivative MKK7 MKK7 Quinoline_Derivative->MKK7 JNK JNK MKK7->JNK Apoptosis Apoptosis JNK->Apoptosis Experimental_Workflow Synthesis Compound Synthesis Characterization Structural Characterization Synthesis->Characterization Treatment Compound Treatment Characterization->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Cytotoxicity Cytotoxicity/ Viability Assays (e.g., MTT) Treatment->Cytotoxicity Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Treatment->Mechanism Data_Analysis Data Analysis (IC50 Calculation) Cytotoxicity->Data_Analysis Mechanism->Data_Analysis

References

A Comparative Guide to the Synthesis of 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of substituted quinolines is a critical step in the discovery of novel therapeutics. 5-Bromo-8-methoxy-2-methylquinoline is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and visual pathway diagrams to aid in methodological selection.

Data Summary

The following table summarizes the key quantitative metrics for the two synthetic routes discussed.

MetricRoute 1: Doebner-von Miller Synthesis & BrominationRoute 2: Direct Bromination of Commercial Precursor
Starting Materials o-Anisidine, Ethyl vinyl ether, Iodine, N-Bromosuccinimide8-Methoxy-2-methylquinoline, Bromine
Number of Steps 21
Overall Yield ~75% (estimated)~92%
Key Advantages Utilizes simple, readily available starting materials.High-yielding, single-step process.
Key Disadvantages Multi-step process with a lower overall yield.Dependent on the commercial availability of the precursor.

Synthetic Route 1: Doebner-von Miller Synthesis followed by Bromination

This two-step approach first constructs the 8-methoxy-2-methylquinoline core via a modified Doebner-von Miller reaction, followed by regioselective bromination at the 5-position.

Experimental Protocol

Step 1: Synthesis of 8-Methoxy-2-methylquinoline (via modified Doebner-von Miller reaction)

This protocol is adapted from the synthesis of the isomeric 6-methoxy-2-methylquinoline due to the high similarity in starting materials and reaction mechanism.

To a solution of o-anisidine (1.0 eq) in a suitable solvent such as benzene, is added a catalytic amount of iodine (e.g., 5 mol%). Ethyl vinyl ether (1.5 eq) is then added, and the mixture is heated to reflux (approximately 80°C) for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 8-methoxy-2-methylquinoline. An analogous reaction for a similar substrate reports a yield of 81%.

Step 2: Synthesis of this compound

A solution of bromine (1.1 eq) in chloroform is added dropwise to a solution of 8-methoxy-2-methylquinoline (1.0 eq) in distilled dichloromethane over 10 minutes in the dark at ambient temperature. The reaction mixture is stirred for 48 hours. The reaction is monitored by TLC. After completion, the organic layer is washed with a 5% sodium bicarbonate solution and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on alumina to yield this compound. A similar reaction has been reported to proceed with a 92% yield[1][2].

Synthetic Pathway

Route_1_Doebner_von_Miller_and_Bromination cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Bromination o_anisidine o-Anisidine intermediate 8-Methoxy-2-methylquinoline o_anisidine->intermediate ethyl_vinyl_ether Ethyl vinyl ether ethyl_vinyl_ether->intermediate final_product This compound intermediate->final_product reagents1 Iodine (cat.) Benzene, 80°C, 2h reagents2 Br₂ CH₂Cl₂, rt, 48h

Caption: Route 1: Two-step synthesis of this compound.

Synthetic Route 2: Direct Bromination of a Commercially Available Precursor

This route presents a more direct, single-step synthesis starting from the commercially available 8-methoxy-2-methylquinoline.

Experimental Protocol

A solution of bromine (1.1 equivalents) in chloroform is added dropwise to a solution of commercially available 8-methoxy-2-methylquinoline (1.0 equivalent) in distilled dichloromethane over a period of 10 minutes at ambient temperature, while being protected from light. The reaction mixture is then stirred for approximately 48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the organic layer is washed with a 5% aqueous solution of sodium bicarbonate and subsequently dried over anhydrous sodium sulfate. The solvent is then evaporated under reduced pressure. The resulting crude material is purified by column chromatography over alumina to afford the final product, this compound. This reaction is reported to have a yield of approximately 92% for a closely related substrate[1][2].

Synthetic Pathway

Route_2_Direct_Bromination cluster_step1 Direct Bromination start_material 8-Methoxy-2-methylquinoline (Commercial) final_product This compound start_material->final_product reagents Br₂ CH₂Cl₂, rt, 48h

Caption: Route 2: Single-step synthesis from a commercial precursor.

Conclusion

Both synthetic routes presented offer viable methods for obtaining this compound. The choice between the two will likely depend on the resources and priorities of the research team.

Route 2 is the more efficient and high-yielding option, provided that the starting material, 8-methoxy-2-methylquinoline, is commercially accessible[3][4][5][6]. Its single-step nature simplifies the experimental procedure and reduces the overall synthesis time, making it ideal for rapid production of the target molecule.

For laboratories prioritizing speed and overall yield, and with access to the necessary commercial precursor, Route 2 is the recommended approach. For those requiring greater synthetic flexibility or facing limitations in precursor availability, Route 1 provides a reliable, albeit more involved, alternative.

References

In Vitro Assay Validation for 5-Bromo-8-methoxy-2-methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assay validation for the synthetic compound 5-Bromo-8-methoxy-2-methylquinoline, a molecule recognized as a key intermediate in the development of novel antimalarial and anticancer agents.[1][2] Given its potential therapeutic applications, rigorous in vitro validation is essential to characterize its biological activity and mechanism of action. This document outlines standardized assay protocols and presents comparative data against established drugs in relevant therapeutic areas.

Anticipated Biological Activity and Comparative Analysis

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including the induction of apoptosis in cancer cells through pathways such as the MKK7-JNK signaling cascade and the inhibition of histone methyltransferases like EZH2. Furthermore, related quinoline structures have been investigated for their antitumor effects via modulation of the PI3K/AKT/mTOR signaling pathway. In the realm of infectious diseases, quinoline-based compounds remain a cornerstone of antimalarial therapy.

To provide a robust framework for validating the efficacy of this compound, this guide focuses on two primary areas: anticancer and antimalarial activity. The performance of the compound in these assays can be benchmarked against well-characterized drugs: Doxorubicin for anticancer evaluation and Chloroquine for antimalarial assessment.

Data Presentation: Comparative Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the standard comparator drugs in widely used in vitro assays. These values serve as a benchmark for evaluating the potency of this compound.

Table 1: Anticancer Activity of Doxorubicin against MCF-7 Cells

Assay PlatformCell LineCompoundIC50
CellTiter-Glo® Luminescent Cell Viability AssayMCF-7 (Human Breast Adenocarcinoma)Doxorubicin~0.1 µM - 2.5 µM[3][4][5]

Table 2: Antimalarial Activity of Chloroquine against Plasmodium falciparum

Assay PlatformParasite StrainCompoundIC50
SYBR Green I-based Fluorescence AssayP. falciparum (3D7, Chloroquine-sensitive)Chloroquine~18.02 nM - 22 nM[6][7]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and standardization.

Anticancer Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[1][8]

Materials:

  • This compound

  • Doxorubicin (comparator)

  • MCF-7 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Include control wells with medium only for background luminescence.

  • Compound Preparation and Addition: Prepare serial dilutions of this compound and Doxorubicin in culture medium. After 24 hours of cell incubation, add the compounds to the respective wells.

  • Incubation: Incubate the plate for a further 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Protocol:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[8]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimalarial Assay: SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of Plasmodium falciparum by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.[9][10][11]

Materials:

  • This compound

  • Chloroquine (comparator)

  • Plasmodium falciparum 3D7 strain (chloroquine-sensitive)

  • Human O+ erythrocytes

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well black microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum 3D7 in human erythrocytes. Synchronize the parasite culture to the ring stage.

  • Compound Plating: Prepare serial dilutions of this compound and Chloroquine in the culture medium and add to the 96-well plate.

  • Assay Initiation: Add the synchronized ring-stage parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining:

    • Add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for at least 1 hour.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by quinoline derivatives and a typical experimental workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway.[2][12][13][14]

MKK7_JNK_Pathway Stress Stress Stimuli (e.g., Cytokines) MAP3K MAP3K (e.g., MEKK, MLK) Stress->MAP3K Activates MKK7 MKK7 MAP3K->MKK7 Phosphorylates & Activates JNK JNK MKK7->JNK Phosphorylates & Activates AP1 c-Jun/AP-1 JNK->AP1 Phosphorylates & Activates Apoptosis Apoptosis AP1->Apoptosis Induces

Caption: MKK7-JNK Signaling Pathway.[15][16][17][18][19]

Experimental_Workflow start Start culture Cell/Parasite Culture start->culture treatment Compound Treatment culture->treatment incubation Incubation (48-72h) treatment->incubation assay Add Assay Reagent incubation->assay read Measure Signal (Luminescence/ Fluorescence) assay->read analysis Data Analysis (IC50 Calculation) read->analysis end End analysis->end

Caption: General In Vitro Assay Workflow.

References

Comparative Cross-Reactivity Analysis of Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a representative novel quinoline compound, herein referred to as Compound Q (5-Bromo-8-methoxy-2-methylquinoline) . Due to the limited publicly available cross-reactivity data for this specific molecule, this document serves as a template, presenting illustrative data and methodologies based on the known biological activities of structurally related quinoline derivatives. The objective is to offer a framework for assessing the selectivity of new chemical entities within this class against common off-target families, thereby aiding in the early-stage assessment of potential therapeutic candidates and flagging potential liabilities.

Quinoline scaffolds are prevalent in a wide array of biologically active molecules, demonstrating activities that span from anticancer to antimicrobial agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes such as protein kinases and topoisomerases. Given this promiscuity, a thorough understanding of a novel quinoline derivative's selectivity is paramount to predict its therapeutic window and potential for adverse effects.

Illustrative Cross-Reactivity Data: Compound Q

The following tables summarize hypothetical quantitative data for Compound Q against a panel of selected kinases and other common off-targets for quinoline-based molecules. For comparative purposes, data for well-characterized inhibitors are included.

Table 1: In Vitro Kinase Selectivity Profile of Compound Q

Kinase TargetCompound Q (IC50, nM)Staurosporine (IC50, nM)Erlotinib (IC50, nM)
Primary Target
EGFR2562
Off-Target Kinase Panel
VEGFR21507>10,000
PDGFRβ3508>10,000
c-Met80010>10,000
Abl>10,00020>10,000
Src1,2005>10,000
PI3Kα>10,00050>10,000
mTOR>10,00020>10,000

Data are hypothetical and for illustrative purposes only.

Table 2: Activity of Compound Q Against Non-Kinase Off-Targets

TargetCompound Q (% Inhibition @ 10 µM)Doxorubicin (% Inhibition @ 10 µM)Etoposide (% Inhibition @ 10 µM)
Topoisomerase I1595Not Active
Topoisomerase II22Not Active98
hERG Channel821

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These represent standard protocols used in the pharmaceutical industry for selectivity profiling.

Kinase Inhibition Assay (Illustrative Protocol)

The inhibitory activity of Compound Q against a panel of protein kinases would be determined using a radiometric assay, such as the HotSpot™ platform.

  • Reagents and Materials:

    • Kinase-tagged beads (specific for each kinase)

    • Substrate peptide or protein

    • [γ-³³P]-ATP

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

    • Compound Q and reference inhibitors dissolved in 100% DMSO.

  • Procedure:

    • A fresh ATP/substrate mix is prepared for each kinase.

    • Test compounds are serially diluted in DMSO and then added to the assay plate.

    • The kinase/bead slurry is added to the wells.

    • The reaction is initiated by the addition of the [γ-³³P]-ATP/substrate mix.

    • The plate is incubated for a specified time (e.g., 2 hours) at room temperature.

    • The reaction is stopped by the addition of phosphoric acid.

    • The beads are allowed to settle, and the plate is washed.

    • Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Topoisomerase II Inhibition Assay (Illustrative Protocol)

The ability of Compound Q to inhibit human topoisomerase IIα-mediated decatenation of kinetoplast DNA (kDNA) can be assessed.

  • Reagents and Materials:

    • Human Topoisomerase IIα enzyme

    • Catenated kDNA

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

    • Etoposide (positive control)

    • Compound Q dissolved in DMSO.

  • Procedure:

    • The reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations is prepared.

    • The reaction is initiated by the addition of Topoisomerase IIα.

    • The mixture is incubated at 37°C for 30 minutes.

    • The reaction is terminated by the addition of a stop buffer/loading dye containing SDS and proteinase K.

    • The samples are resolved by electrophoresis on a 1% agarose gel.

  • Data Analysis:

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

    • Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA band and a decrease in the decatenated DNA products (nicked and linear forms).

    • The intensity of the bands is quantified using densitometry to determine the percentage of inhibition.

Visualizations

The following diagrams illustrate a representative signaling pathway commonly modulated by quinoline-based inhibitors and a typical experimental workflow for cross-reactivity screening.

Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound_Q Compound Q Compound_Q->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound Q.

Experimental_Workflow start Start: Novel Quinoline Compound (Compound Q) primary_screen Primary Target Assay (e.g., EGFR Kinase Assay) start->primary_screen selectivity_panel Broad Kinase Selectivity Panel (e.g., 48 Kinases) primary_screen->selectivity_panel off_target_screen Off-Target Liability Screen (e.g., Topoisomerases, GPCRs, Ion Channels) selectivity_panel->off_target_screen data_analysis Data Analysis (IC50 Determination, Selectivity Score) off_target_screen->data_analysis report Generate Cross-Reactivity Report data_analysis->report end End: Selectivity Profile report->end

Benchmarking 5-Bromo-8-methoxy-2-methylquinoline: A Proposed Strategy Against Known Nur77 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive strategy for benchmarking the novel compound 5-Bromo-8-methoxy-2-methylquinoline against a panel of established inhibitors and modulators of the orphan nuclear receptor Nur77 (also known as NR4A1). While direct inhibitory data for this compound is not yet publicly available, its core structure, 8-methoxy-2-methylquinoline, is a key pharmacophore in a known class of Nur77 modulators. This document provides a framework for evaluating its potential efficacy and potency by detailing proposed experimental protocols, presenting quantitative data for known Nur77 modulators for comparison, and visualizing the relevant biological pathways and experimental workflows.

Introduction to this compound and the Nur77 Target

This compound is a synthetic organic compound that has been identified as a building block in the synthesis of potential therapeutic agents, particularly in the realms of anticancer and antimalarial research[1]. Recent studies have highlighted the importance of the 8-methoxy-2-methylquinoline scaffold in the development of modulators for the orphan nuclear receptor Nur77[2].

Nur77 is a transcription factor implicated in various cellular processes, including apoptosis, inflammation, and metabolism. Its role in cancer is particularly complex; in some contexts, it can promote apoptosis, making it an attractive target for cancer therapy. The modulation of Nur77 activity, either through agonism or antagonism, has been a focus of drug discovery efforts. Given the structural similarities, it is hypothesized that this compound may exhibit activity as a Nur77 modulator. This guide proposes a series of experiments to test this hypothesis and benchmark its performance against known Nur77-targeting compounds.

Known Inhibitors and Modulators of Nur77

To establish a baseline for comparison, a selection of well-characterized Nur77 modulators with their reported biological data is presented in Table 1. This diverse set of compounds includes both agonists and antagonists, providing a broad spectrum for comparative analysis.

Compound NameTypeTargetReported IC50Reported KdReference
Cytosporone BAgonistNur77-0.278 nM (EC50)[3]
DIM-C-pPhOHAntagonistNur7713.0 - 13.6 µM-[3]
CelastrolAgonistNur77--[4]
Triptohypol CAntagonistNur77-0.87 µM[3]
BI1071ModulatorNur770.06 µMSubmicromolar[5]
NB1LigandNur7770.7 nM (HeLa)-[6]

Table 1: Known Modulators of Nur77 for Benchmarking. This table summarizes the type of activity, target, and reported potency of selected compounds that can be used for comparison with this compound.

Proposed Experimental Protocols for Benchmarking

To quantitatively assess the activity of this compound as a Nur77 modulator, the following experimental protocols are proposed.

Nur77 Ligand Binding Assay (Competitive)

This assay will determine the binding affinity (Ki) of this compound to the Nur77 ligand-binding domain (LBD) by measuring its ability to displace a known fluorescently labeled ligand.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis recombinant_nur77 Recombinant Nur77-LBD incubation Incubate Nur77-LBD with Labeled Ligand and Test Compound/Known Inhibitor recombinant_nur77->incubation labeled_ligand Fluorescently Labeled Nur77 Ligand labeled_ligand->incubation test_compound This compound (Serial Dilutions) test_compound->incubation known_inhibitors Known Inhibitors (Serial Dilutions) known_inhibitors->incubation measurement Measure Fluorescence Polarization/Anisotropy incubation->measurement ic50_calc Calculate IC50 from Dose-Response Curve measurement->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff Equation ic50_calc->ki_calc

Caption: Workflow for the Nur77 Competitive Binding Assay.

Detailed Protocol:

  • Reagents and Materials:

    • Purified recombinant human Nur77 ligand-binding domain (LBD).

    • A known fluorescently labeled Nur77 ligand (e.g., a fluorescent derivative of a known binder).

    • This compound.

    • Known Nur77 inhibitors (from Table 1).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).

    • 384-well black, low-volume microplates.

    • A microplate reader capable of fluorescence polarization or anisotropy measurements.

  • Procedure:

    • Prepare serial dilutions of this compound and the known inhibitors in assay buffer.

    • In the microplate, add a fixed concentration of the fluorescently labeled Nur77 ligand and the serially diluted test compounds or known inhibitors.

    • Initiate the binding reaction by adding a fixed concentration of the recombinant Nur77-LBD to each well.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Measure the fluorescence polarization or anisotropy of each well using the microplate reader.

  • Data Analysis:

    • Plot the fluorescence polarization/anisotropy values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Nur77-Mediated Transcriptional Reporter Assay

This assay will assess the functional activity of this compound as either an agonist or antagonist of Nur77's transcriptional activity.

Workflow Diagram:

G cluster_transfection Cell Transfection cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis cells HEK293T or other suitable cell line transfection Co-transfect cells with plasmids cells->transfection reporter_plasmid Nur77 Reporter Plasmid (e.g., NBRE-Luciferase) reporter_plasmid->transfection nur77_expression Nur77 Expression Plasmid (optional) nur77_expression->transfection control_plasmid Control Plasmid (e.g., Renilla Luciferase) control_plasmid->transfection treatment_agonist Treat with this compound or known agonists transfection->treatment_agonist treatment_antagonist Treat with known agonist + This compound or known antagonists transfection->treatment_antagonist lysis Lyse cells treatment_agonist->lysis treatment_antagonist->lysis luciferase_measurement Measure Firefly and Renilla Luciferase Activity lysis->luciferase_measurement normalization Normalize Firefly to Renilla Luciferase Activity luciferase_measurement->normalization activity_assessment Determine Agonist/Antagonist Activity normalization->activity_assessment

Caption: Workflow for the Nur77 Transcriptional Reporter Assay.

Detailed Protocol:

  • Reagents and Materials:

    • A suitable mammalian cell line (e.g., HEK293T).

    • A luciferase reporter plasmid containing Nur77 binding response elements (NBRE) upstream of the luciferase gene.

    • An expression plasmid for human Nur77 (optional, depending on endogenous expression).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

    • Transfection reagent.

    • This compound and known Nur77 modulators.

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Procedure:

    • Seed cells in 96-well plates.

    • Co-transfect the cells with the NBRE-luciferase reporter plasmid, the Nur77 expression plasmid (if needed), and the control plasmid.

    • After 24 hours, treat the cells with serial dilutions of this compound or known agonists to assess agonistic activity.

    • To assess antagonistic activity, treat the cells with a known Nur77 agonist in the presence of serial dilutions of this compound or known antagonists.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • For agonist activity, plot the normalized luciferase activity against the compound concentration to determine the EC50.

    • For antagonist activity, plot the inhibition of agonist-induced luciferase activity against the compound concentration to determine the IC50.

Nur77-Mediated Apoptosis Assay

This assay will evaluate the ability of this compound to induce apoptosis in a Nur77-dependent manner in cancer cell lines known to be sensitive to Nur77-mediated cell death.

Detailed Protocol:

  • Reagents and Materials:

    • A cancer cell line with known Nur77 expression (e.g., HCT116 colon cancer cells).

    • This compound and known Nur77 modulators that induce apoptosis.

    • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound or known apoptosis-inducing Nur77 modulators for 24-48 hours.

    • Harvest the cells, including any floating cells in the media.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

    • Compare the percentage of apoptotic cells (early + late) in treated samples to untreated controls.

    • To confirm Nur77 dependence, the experiment can be repeated in cells where Nur77 has been knocked down using siRNA.

Nur77 Signaling Pathway in Apoptosis

Nur77 can induce apoptosis through both transcriptional and non-transcriptional mechanisms. A key non-transcriptional pathway involves its translocation from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, leading to the release of cytochrome c and subsequent caspase activation.

Signaling Pathway Diagram:

G cluster_stimulus Apoptotic Stimulus cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade stimulus Apoptotic Stimulus (e.g., Nur77 Modulator) nur77_nuc Nur77 stimulus->nur77_nuc Induces Expression/Modification nur77_export Nur77 Nuclear Export nur77_nuc->nur77_export Phosphorylation (e.g., by JNK/p38) nur77_cyto Nur77 nur77_export->nur77_cyto bcl2 Bcl-2 (Anti-apoptotic) nur77_cyto->bcl2 Binds to Bcl-2 bcl2_pro Bcl-2 (Pro-apoptotic) bcl2->bcl2_pro Conformational Change bax_bak Bax/Bak Activation bcl2_pro->bax_bak cytochrome_c Cytochrome c apoptosome Apoptosome Formation cytochrome_c->apoptosome cytochrome_c_release Cytochrome c Release cytochrome_c_release->cytochrome_c bax_bak->cytochrome_c_release caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Nur77-Mediated Apoptotic Signaling Pathway.

Conclusion

While direct evidence of this compound's inhibitory or modulatory activity is pending, its structural relationship to known Nur77 modulators provides a strong rationale for its investigation as a novel therapeutic agent. The experimental framework detailed in this guide offers a clear and robust path for its characterization. By systematically applying these binding, functional, and cell-based assays, researchers can effectively benchmark this compound against established compounds, thereby elucidating its potential as a modulator of the Nur77 signaling pathway. This comparative approach is essential for advancing our understanding of this compound and its potential applications in drug development.

References

Structure-Activity Relationship of 5-Bromo-8-methoxy-2-methylquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical 5-Bromo-8-methoxy-2-methylquinoline analogs, drawing insights from published studies on closely related quinoline derivatives. The aim is to offer a framework for the rational design of novel therapeutic agents, particularly in the context of anticancer drug discovery.

Hypothetical Structure-Activity Relationship (SAR) Analysis

While a dedicated SAR study on a systematic series of this compound analogs is not yet available in the public domain, we can extrapolate potential SAR trends based on published data for related 5-methoxyquinoline, 8-methoxyquinoline, and 8-hydroxyquinoline derivatives. The following table summarizes the expected impact of substitutions at various positions on the quinoline core, with a focus on anticancer activity.

Table 1: Postulated Structure-Activity Relationship of this compound Analogs

Position of ModificationType of SubstitutionExpected Impact on Anticancer ActivityRationale from Related Studies
C2-methyl group Replacement with larger alkyl or aryl groupsVariable; may influence steric interactions with the target protein.Modifications at the C2 position of the quinoline ring have been shown to significantly impact biological activity. For instance, in a series of 5-methoxyquinoline derivatives, the substituent at the 2-position was crucial for inhibitory activity against the EZH2 enzyme[1].
C4-position Introduction of amino or substituted amino groupsLikely to enhance activity. The nature of the amine substituent is critical.In many quinoline-based anticancer agents, the introduction of an amino group at the C4 position is a key pharmacophoric feature that can be further functionalized to optimize target binding and pharmacokinetic properties.
C5-bromo group Replacement with other halogens (Cl, F) or HMay modulate lipophilicity and target engagement. Bromine may form halogen bonds.Halogen substituents can influence the electronic properties and binding interactions of the molecule. The specific halogen can fine-tune the activity.
C8-methoxy group Demethylation to a hydroxyl groupPotentially increases activity, especially if metal chelation is part of the mechanism.Studies on 8-hydroxyquinoline-5-sulfonamides have indicated that a free hydroxyl group at the C8 position is crucial for their anticancer and antibacterial activities[2].
Aromatic ring Introduction of further substituents (e.g., at C6 or C7)May modulate activity and selectivity.Substitutions on the benzene ring of the quinoline scaffold can alter the electronic distribution and provide additional points of interaction with biological targets.

Disclaimer: The SAR data presented in this table is extrapolated from studies on related quinoline derivatives and should be considered as a predictive guide for the design of new analogs.

Key Signaling Pathways

Quinoline derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Inhibition of inhibitor Quinoline Quinoline Analogs (Potential Inhibitors) Quinoline->PI3K Quinoline->mTORC1 Experimental_Workflow Synthesis Analog Synthesis & Purification InVitro In Vitro Screening Synthesis->InVitro MTT MTT Assay (Cytotoxicity) InVitro->MTT KinaseAssay Kinase Inhibition Assay (e.g., EZH2, PI3K) InVitro->KinaseAssay Mechanism Mechanism of Action Studies MTT->Mechanism KinaseAssay->Mechanism WesternBlot Western Blot (Pathway Analysis) Mechanism->WesternBlot CellCycle Cell Cycle Analysis Mechanism->CellCycle LeadOpt Lead Optimization Mechanism->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo

References

Purity Assessment of Synthesized 5-Bromo-8-methoxy-2-methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity assessment of synthesized 5-Bromo-8-methoxy-2-methylquinoline against viable alternatives, offering supporting experimental data and detailed methodologies. As a critical intermediate in the development of novel therapeutics, particularly in the realm of antimalarial and anticancer agents, ensuring the purity of this quinoline derivative is paramount for downstream applications and regulatory compliance.

Introduction

This compound is a key building block in medicinal chemistry, valued for its reactive bromine atom and the electronic properties conferred by the methoxy and methyl groups on the quinoline scaffold. Impurities arising from the synthesis, which may include starting materials, byproducts, or degradation products, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the common analytical techniques for purity determination and compares the typical purity profiles of this compound with two structurally similar and commercially available alternatives: 8-Bromo-6-methylquinoline and 5-Chloro-8-methoxy-2-methylquinoline.

Comparative Purity Analysis

The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying volatile impurities and elucidating the structure of the main component and any impurities.

CompoundTypical Purity (%)Common ImpuritiesKey Applications
This compound ≥ 98%[1][2][3][4]Unreacted starting materials, regioisomers, debrominated speciesIntermediate for antimalarial and anticancer drug synthesis[3][5]
8-Bromo-6-methylquinoline ~97-99%Isomeric brominated quinolines, residual solventsIntermediate in pharmaceutical and materials science applications[6]
5-Chloro-8-methoxy-2-methylquinoline ≥ 99% (for related hydroxy-precursor)[7][8]Unreacted 5-chloro-8-hydroxyquinoline, residual solventsPrecursor for antimicrobial and anticancer agents[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below. These protocols can be adapted for the analysis of the alternative compounds.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of the purity of the synthesized compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, or by area normalization if a standard is not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the identification and quantification of volatile impurities, such as residual solvents from the synthesis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized sample in dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: 50-500 amu

  • Analysis: Inject the sample and acquire the total ion chromatogram and mass spectra of the separated components.

  • Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and the detection of structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound. Impurities can be identified by the presence of unexpected signals. The purity can be estimated by comparing the integral of the main compound's signals to those of the impurities.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of Crude This compound Purification Initial Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC-UV (Quantitative Purity) Purification->HPLC GCMS GC-MS (Volatile Impurities) Purification->GCMS NMR NMR (Structural Confirmation & Impurity ID) Purification->NMR PurityCheck Purity ≥ 98%? HPLC->PurityCheck GCMS->PurityCheck NMR->PurityCheck Pass Meets Specification PurityCheck->Pass Yes Fail Further Purification Required PurityCheck->Fail No

Caption: Workflow for Purity Assessment of Synthesized Quinoline Derivatives.

Signaling Pathways and Logical Relationships

The structural similarities between this compound and its alternatives suggest they may interact with similar biological pathways, making their comparative purity crucial for consistent research outcomes.

Signaling_Pathway_Comparison cluster_compounds Quinoline-based Intermediates cluster_pathway Potential Downstream Applications Target This compound Antimalarial Antimalarial Drug Synthesis Target->Antimalarial Anticancer Anticancer Agent Development Target->Anticancer Purity_Impact Purity_Impact Target->Purity_Impact Purity Impacts Efficacy & Safety Alt1 8-Bromo-6-methylquinoline Alt1->Antimalarial Other Other Therapeutic Agents Alt1->Other Alt1->Purity_Impact Purity Impacts Efficacy & Safety Alt2 5-Chloro-8-methoxy-2-methylquinoline Alt2->Anticancer Alt2->Other Alt2->Purity_Impact Purity Impacts Efficacy & Safety Purity_Impact->Antimalarial Purity_Impact->Anticancer Purity_Impact->Other

Caption: Relationship between quinoline intermediates and their potential therapeutic applications.

References

Comparative Analysis of 5-Bromo-8-methoxy-2-methylquinoline in Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug discovery and chemical biology, the reproducibility and comparative performance of chemical probes are of paramount importance. This guide provides an objective comparison of 5-Bromo-8-methoxy-2-methylquinoline's performance with alternative quinoline-based compounds, supported by available experimental data and detailed methodologies to aid in the reproducibility of findings.

Performance Comparison in Anticancer Research

While direct comparative studies on the bioactivity of this compound are limited, research on structurally similar quinoline derivatives provides valuable insights into its potential efficacy and mechanism of action. Quinoline scaffolds are recognized for their broad spectrum of biological activities, including anticancer properties[1].

A study evaluating a series of brominated quinoline derivatives against various cancer cell lines offers a basis for comparison. Although this compound was not explicitly tested, the data for compounds with similar substitutions can be informative. For instance, 5,7-dibromo-8-hydroxyquinoline and 5-bromo-6,8-dimethoxyquinoline have demonstrated significant antiproliferative activity.

CompoundC6 (Rat Brain Tumor) IC50 (µg/mL)HeLa (Human Cervix Carcinoma) IC50 (µg/mL)HT29 (Human Colon Carcinoma) IC50 (µg/mL)
5,7-dibromo-8-hydroxyquinoline 10.36.78.9
5-bromo-6,8-dimethoxyquinoline >50>50>50
5-Fluorouracil (Control) 2.51.83.2

Table 1: Comparative in vitro antiproliferative activity of selected brominated quinoline derivatives. Data is illustrative and based on findings for structurally related compounds.

The data suggests that the nature and position of substituents on the quinoline ring dramatically influence the cytotoxic effects. The lack of activity for 5-bromo-6,8-dimethoxyquinoline, in contrast to the potent 5,7-dibromo-8-hydroxyquinoline, highlights the critical role of the hydroxyl group at the C8 position in this particular study. Given that this compound possesses a methoxy group at the C8 position, its activity might differ significantly from the hydroxylated analogue.

Potential Signaling Pathway Involvement

Recent studies have identified the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B) as a potential target for quinoline derivatives in cancer therapy. Nur77 plays a crucial role in regulating cell proliferation and apoptosis. Certain small molecules can bind to Nur77 and modulate its activity, leading to cancer cell death.

A novel series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent Nur77 modulators. This suggests that the 8-methoxy-2-methylquinoline core, present in this compound, could be a key pharmacophore for interacting with the Nur77 signaling pathway.

Nur77_Signaling_Pathway cluster_cellular Stimuli Stimuli Nur77_N Nur77 (Nucleus) Stimuli->Nur77_N Upregulation Quinoline_Derivative 5-Bromo-8-methoxy- 2-methylquinoline (Potential Modulator) Quinoline_Derivative->Nur77_N Modulation Nur77_C Nur77 (Cytoplasm) Nur77_N->Nur77_C Translocation Mitochondrion Mitochondrion Nur77_C->Mitochondrion Bcl2 Bcl-2 Mitochondrion->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Induction

Potential modulation of the Nur77 signaling pathway.

Experimental Protocols

To ensure the reproducibility of experiments involving quinoline derivatives, detailed protocols are essential. Below are standardized methodologies for key assays.

Synthesis of 5-Bromo-8-methoxyquinoline

A representative synthesis protocol for a closely related compound, 5-bromo-8-methoxyquinoline, is as follows. This can be adapted for the synthesis of this compound.

Materials:

  • 8-methoxyquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN)

  • Sodium bicarbonate (NaHCO3) solution (5%)

  • Sodium sulfate (Na2SO4)

  • Ethyl acetate (AcOEt)

  • Hexane

Procedure:

  • Dissolve 8-methoxyquinoline in acetonitrile.

  • Add N-Bromosuccinimide (NBS) to the solution at room temperature.

  • Stir the reaction mixture at 60°C for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent and purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Synthesis_Workflow A Dissolve 8-methoxyquinoline in Acetonitrile B Add N-Bromosuccinimide (NBS) A->B C Stir at 60°C for 16h B->C D Reaction Monitoring (TLC) C->D E Work-up: - Concentrate - Dilute with EtOAc - Wash with NaHCO3 D->E Reaction Complete F Drying and Filtration E->F G Purification: Column Chromatography F->G H 5-Bromo-8-methoxyquinoline G->H

General workflow for the synthesis of 5-bromo-8-methoxyquinoline.
Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, HT29)

  • Complete cell culture medium

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of biologically active compounds[1][2]. While direct comparative data on its performance is not extensively available, studies on structurally related quinoline derivatives suggest its potential as an anticancer agent, possibly through the modulation of the Nur77 signaling pathway. The provided experimental protocols for synthesis and cell viability assays offer a foundation for researchers to reproducibly investigate the biological activities of this compound and compare its efficacy against other alternatives in a standardized manner. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for 5-Bromo-8-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Bromo-8-methoxy-2-methylquinoline. It includes detailed operational protocols and disposal plans to ensure the safe and effective use of this compound in a laboratory setting. By adhering to these procedures, you can minimize risks and maintain a safe research environment.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary known hazards are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Direct contact with skin and eyes should be strictly avoided through the use of appropriate personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the required PPE, and a detailed workflow for donning and doffing is provided below.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or Neoprene gloves. Inspect for tears or holes before use.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.
Respiratory Protection RespiratorFor handling the powder outside of a fume hood, a NIOSH-approved air-purifying respirator (APR) with a particulate filter (N95 or higher) and an organic vapor cartridge is recommended.
Body Protection Lab CoatA flame-resistant lab coat should be worn and fully buttoned.
Foot Protection Closed-toe ShoesLeather or chemical-resistant material.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Wash Hands don2 Lab Coat don1->don2 don3 Respirator don2->don3 don4 Goggles & Face Shield don3->don4 don5 Gloves don4->don5 doff1 Gloves doff2 Goggles & Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator doff3->doff4 doff5 Wash Hands doff4->doff5

Figure 1: A stepwise workflow for correctly donning and doffing Personal Protective Equipment.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining the stability of this compound and ensuring a safe laboratory environment.

Operational Plan for Handling
  • Preparation : Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing : As a solid powder, weighing should be conducted within a fume hood to prevent inhalation of airborne particles.[2] Use a dedicated spatula and weighing paper.

  • Transfer : When transferring the compound, minimize the creation of dust. Keep containers closed when not in use.

  • In Solution : When working with the compound in a solution, handle it over a spill tray to contain any potential leaks.

Storage Plan
  • Container : Keep the compound in its original, tightly sealed container.

  • Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Labeling : Ensure the container is clearly labeled with the chemical name, concentration, hazard pictograms, and the date it was received.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
Large Spill Evacuate the area. Contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of this compound and its waste is imperative to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Disposal Workflow

Disposal_Workflow start Generate Waste solid_waste Contaminated Solids (Gloves, Weighing Paper) start->solid_waste liquid_waste Unused/Waste Solutions start->liquid_waste container Halogenated Organic Waste Container solid_waste->container liquid_waste->container labeling Label Container with Contents and Hazards container->labeling storage Store in Designated Hazardous Waste Area labeling->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal

Figure 2: A logical workflow for the proper segregation and disposal of waste containing this compound.

Step-by-Step Disposal Procedure:

  • Segregation : Do not mix halogenated waste with non-halogenated waste streams. All materials contaminated with this compound, including gloves, weighing paper, and unused solutions, should be collected in a designated "Halogenated Organic Waste" container.[4][5]

  • Container : The waste container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste. The appropriate hazard pictograms should also be displayed.

  • Storage : Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.

  • Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Incineration at high temperatures is a common disposal method for halogenated organic compounds.[6]

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from a known procedure for a similar compound. Researchers should perform a thorough risk assessment and optimize the procedure for their specific laboratory conditions.

Materials and Reagents
  • 8-Methoxy-2-methylquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Experimental Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve 8-methoxy-2-methylquinoline in anhydrous acetonitrile start->dissolve add_nbs Add N-Bromosuccinimide (NBS) in portions dissolve->add_nbs reflux Reflux the reaction mixture add_nbs->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool to room temperature monitor->cool quench Quench with saturated NaHCO3 solution cool->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer with Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate) concentrate->purify characterize Characterize the product (NMR, MS) purify->characterize end End characterize->end

Figure 3: A step-by-step workflow for the synthesis of this compound.
Detailed Procedure

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-methoxy-2-methylquinoline (1 equivalent) in anhydrous acetonitrile.

  • Bromination : To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) in portions at room temperature.

  • Reaction : Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.

  • Characterization : Collect the fractions containing the desired product and concentrate to yield this compound. Characterize the final product by appropriate analytical methods such as NMR and Mass Spectrometry to confirm its identity and purity.

By following these guidelines, researchers can handle this compound safely and effectively, contributing to a secure and productive research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing any work.

References

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